2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one
Description
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Properties
IUPAC Name |
3-(3-methoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-16-8-4-7-14-11(15)9-5-2-3-6-10(9)13-12(14)17/h2-3,5-6H,4,7-8H2,1H3,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPHWZNAXDTNMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=CC=CC=C2NC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367434 | |
| Record name | 3-(3-Methoxypropyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216880-47-6 | |
| Record name | 3-(3-Methoxypropyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₂S | [1] |
| Molecular Weight | 250.32 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Density | 1.3 g/cm³ | [1] |
| Melting Point | Not explicitly available for this derivative. The parent compound, 2-mercapto-4(3H)-quinazolinone, has a melting point of >300 °C. | [2] |
| Boiling Point | 389.6 °C at 760 mmHg | [1] |
| Flash Point | 189.4 °C | [1] |
| LogP | 1.72170 | [1] |
| Polar Surface Area (PSA) | 82.92 Ų | [1] |
| Vapor Pressure | 2.81E-06 mmHg at 25 °C | [1] |
| Solubility | Data for this specific derivative is not readily available. However, a similar compound, 2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one, exhibits low aqueous solubility (<0.3 µg/mL at pH 7.4). Quinazoline derivatives, in general, are often soluble in organic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and ethyl acetate. | [3][4] |
| pKa | Specific pKa data for this compound is not available. The mercapto group in the quinazolinone ring is expected to have an acidic proton. |
Experimental Protocols
While a specific experimental protocol for the synthesis of this compound is not detailed in the available literature, a general and plausible methodology can be adapted from established synthesis routes for similar 2-mercapto-quinazolin-4-one derivatives.[5]
General Synthesis of 2-mercapto-3-substituted-quinazolin-4(3H)-ones:
A common synthetic route involves a two-step process starting from anthranilic acid.
Step 1: Synthesis of 2-mercapto-3H-quinazolin-4-one
-
A mixture of anthranilic acid and a slight molar excess of an isothiocyanate, such as phenyl isothiocyanate, is refluxed in absolute ethanol in the presence of a base like triethylamine.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the 2-mercapto-3-substituted-quinazolin-4(3H)-one intermediate.
Step 2: Alkylation to introduce the 3-(3-methoxypropyl) group
-
The intermediate from Step 1 is dissolved in a suitable solvent, such as acetone.
-
Anhydrous potassium carbonate (K₂CO₃) is added as a base.
-
An alkylating agent, in this case, 1-bromo-3-methoxypropane, is added to the mixture.
-
The reaction mixture is refluxed until the starting material is consumed, as monitored by TLC.
-
After cooling, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the final product, this compound.
Potential Biological Activity and Signaling Pathways
Quinazolinone derivatives are a well-established class of compounds with a broad range of biological activities, including potent anticancer effects.[6] While the specific mechanism of action for this compound has not been explicitly elucidated, related compounds have been shown to exert their anticancer effects through the inhibition of key signaling pathways involved in tumor growth and proliferation.[5][7]
Several studies on similar 2,4-disubstituted quinazoline derivatives suggest a mechanism involving the inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][8] Inhibition of these receptors can disrupt downstream signaling cascades that promote cell proliferation, angiogenesis, and survival.
Furthermore, some quinazolinone derivatives have been reported to down-regulate the expression of the c-myc oncogene and subsequently activate the p53 tumor suppressor protein, leading to apoptosis of cancer cells.[9]
Based on these findings, a putative signaling pathway for the anticancer activity of this compound is proposed below.
Putative anticancer signaling pathway of the compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Mercapto-4(3H)-quinazolinone 97 13906-09-7 [sigmaaldrich.com]
- 3. cibtech.org [cibtech.org]
- 4. 2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one | C16H14N2O2S | CID 852588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for acquiring such spectra. The information herein is curated to support researchers in the identification, characterization, and quality control of this quinazolinone derivative.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Data
Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm
| Chemical Shift (δ) ppm | Multiplicity | Integration | Provisional Assignment |
| ~12.5 - 13.5 | br s | 1H | SH |
| ~8.10 | d | 1H | Ar-H |
| ~7.85 | t | 1H | Ar-H |
| ~7.50 | d | 1H | Ar-H |
| ~7.40 | t | 1H | Ar-H |
| ~4.20 | t | 2H | N-CH₂ |
| ~3.30 | t | 2H | O-CH₂ |
| ~3.25 | s | 3H | O-CH₃ |
| ~2.00 | p | 2H | CH₂-CH₂-CH₂ |
Table 2: Predicted ¹³C NMR Data
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Provisional Assignment |
| ~176.0 | C=S |
| ~161.0 | C=O |
| ~146.0 | Ar-C (quaternary) |
| ~134.5 | Ar-CH |
| ~127.0 | Ar-CH |
| ~126.5 | Ar-C (quaternary) |
| ~126.0 | Ar-CH |
| ~115.0 | Ar-CH |
| ~70.0 | O-CH₂ |
| ~58.0 | O-CH₃ |
| ~45.0 | N-CH₂ |
| ~29.0 | CH₂-CH₂-CH₂ |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| ~2600-2550 | Weak | S-H stretch |
| ~1680 | Strong | C=O (amide) stretch |
| ~1610, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1100 | Strong | C-O (ether) stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Interpretation |
| 250.08 | [M]⁺, Molecular Ion |
| 217.06 | [M - SH]⁺ |
| 178.04 | [M - C₄H₉O]⁺ |
| 160.03 | [Quinazolinone backbone]⁺ |
| 73.06 | [C₄H₉O]⁺ |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on standard practices for the characterization of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a spectral width of -2 to 14 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using proton broadband decoupling.
-
A sufficient number of scans and a relaxation delay of 2-5 seconds are recommended to obtain a high-quality spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum over a range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the pure KBr pellet or the empty ATR crystal before running the sample.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer with an Electrospray Ionization (ESI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
For fragmentation studies, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.
-
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and a potential fragmentation pathway in mass spectrometry.
Initial Biological Screening of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one: A Technical Guide
Disclaimer: Publicly available literature does not contain specific biological screening data for 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one. This guide provides a comprehensive framework for its initial biological evaluation based on established protocols for analogous quinazolinone derivatives. The quantitative data presented is for structurally related compounds and serves as an illustrative example.
This technical guide outlines the foundational procedures for the initial biological screening of this compound, a novel compound within the quinazolinone class of heterocyclic molecules. Quinazolinone derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticonvulsant, neuroprotective, anti-inflammatory, and anti-tumor properties.[1] This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, data presentation structures, and workflow visualizations to guide the preliminary assessment of this compound's therapeutic potential.
Data Presentation: Anticonvulsant Activity of Analogous Quinazolinones
The initial screening of novel quinazolinone compounds typically involves assessing their efficacy in established seizure models and their potential for inducing motor impairment (neurotoxicity). The following table summarizes representative data for analogous 2-substituted-3-aryl-4(3H)-quinazolinones, providing a benchmark for evaluating the target compound.[2][3] The key parameters are the median effective dose (ED₅₀) in the Maximal Electroshock Seizure (MES) and Subcutaneous Pentylenetetrazole (scMet) tests, the median toxic dose (TD₅₀) from the rotarod neurotoxicity assay, and the Protective Index (PI), which indicates the therapeutic window.
| Compound ID | 3-Aryl Substituent | MES ED₅₀ (mg/kg, i.p.) | scMet ED₅₀ (mg/kg, i.p.) | Rotarod TD₅₀ (mg/kg, i.p.) | Protective Index (PI = TD₅₀/ED₅₀) |
| 6l | o-tolyl | 38.6 | 69.8 | 104.3 | 2.7 (MES) |
| 8i | o-chlorophenyl | 29.5 | 108.4 | 75.8 | 2.6 (MES) |
Data sourced from studies on 2-[2-oxo-2-(4-pyridyl)ethyl]-3-aryl-4(3H)-quinazolinones and is intended for illustrative purposes only.[2][3]
Experimental Protocols
Detailed methodologies for the primary screening assays are provided below. These protocols are standard in the early identification of anticonvulsant and neuroprotective agents.
Anticonvulsant and Neurotoxicity Screening (In Vivo)
These protocols are based on the Anticonvulsant Drug Development (ADD) Program, formerly administered by the National Institutes of Health.[2]
This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
-
Animal Model: Male CF-1 mice (20-25 g).
-
Apparatus: An electroconvulsometer with corneal electrodes.
-
Procedure:
-
Administer the test compound intraperitoneally (i.p.) at various doses.
-
At the time of peak effect (typically 30-60 minutes post-administration), apply a topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the mice.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
-
Endpoint: Abolition of the hindlimb tonic extensor component is considered protection. The ED₅₀ (the dose protecting 50% of animals) is calculated from the dose-response data.[4]
This test models myoclonic and absence seizures and identifies compounds that can raise the seizure threshold.
-
Animal Model: Male CF-1 mice (20-25 g).
-
Procedure:
-
Administer the test compound i.p. at various doses.
-
At the time of peak effect, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose sufficient to induce clonic seizures in >95% of control animals (e.g., 85 mg/kg).[5]
-
Observe the mice for 30 minutes.
-
-
Endpoint: The absence of a clonic seizure (lasting for at least 5 seconds) is considered protection. The ED₅₀ is calculated from the dose-response data.
This assay assesses motor coordination and balance to determine the potential for neurological deficit or sedation caused by the test compound.
-
Animal Model: Male CF-1 mice (20-25 g).
-
Apparatus: An accelerating rotarod apparatus.
-
Procedure:
-
Train the mice on the rotarod (e.g., accelerating from 4 to 40 rpm over 300 seconds) until they can remain on the rod for a stable period.[6]
-
Administer the test compound i.p. at various doses.
-
At the time of peak effect, place the mice on the accelerating rotarod.
-
Record the time each mouse remains on the rod.
-
-
Endpoint: Any mouse that falls off the rod within a defined period (e.g., 60 seconds) is considered to have exhibited neurotoxicity. The TD₅₀ (the dose causing neurotoxicity in 50% of animals) is calculated.[7]
Neuroprotection Screening (In Vitro)
This cell-based assay models the neurotoxicity observed in Parkinson's disease and is used to screen for compounds with neuroprotective effects.[4][8]
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Procedure:
-
Culture SH-SY5Y cells in appropriate media until they reach 70-80% confluency.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).
-
Induce neurotoxicity by adding 1-methyl-4-phenylpyridinium (MPP⁺), the active metabolite of the neurotoxin MPTP, to the culture medium (e.g., at a final concentration of 500 µM - 1 mM).
-
Incubate the cells for an additional 24-48 hours.
-
Assess cell viability using a standard method.
-
-
Endpoint: Cell viability is typically measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity. An increase in cell viability in compound-treated cells compared to MPP⁺-only treated cells indicates neuroprotection.[9]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical progression for the initial biological screening of this compound.
References
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Neuroprotective Biological Evaluation of Quinazolinone Derivatives via Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and Neuroprotective Biological Evaluation of Quinazolin...: Ingenta Connect [ingentaconnect.com]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Potential Therapeutic Targets of 2-Mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolinone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one, belongs to a class of compounds that has demonstrated significant potential across a range of therapeutic areas, most notably in oncology. While direct experimental data on this exact molecule is limited in publicly accessible literature, extensive research on structurally related 2-mercapto-quinazolin-4(3H)-one analogues allows for a robust extrapolation of its likely therapeutic targets and mechanisms of action. This technical guide provides a comprehensive overview of these potential targets, supported by quantitative data from closely related compounds, detailed experimental methodologies for target validation, and visual representations of key biological pathways and experimental workflows. The primary putative targets for this class of compounds include key regulators of cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), tubulin, and Dihydrofolate Reductase (DHFR).
Introduction to the Quinazolinone Scaffold
Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention from the medicinal chemistry community. Their versatile structure allows for substitutions at various positions, leading to a diverse array of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial effects.[1][2] Several quinazolinone-based drugs have received FDA approval, particularly as kinase inhibitors in cancer therapy, underscoring the therapeutic potential of this scaffold.[3] The 2-mercapto-4(3H)-quinazolinone core, in particular, has been a focal point of research due to its synthetic accessibility and the diverse biological activities exhibited by its derivatives.[4]
Potential Therapeutic Targets
Based on extensive structure-activity relationship (SAR) studies of 2-mercapto-quinazolin-4(3H)-one derivatives, the following are the most probable therapeutic targets for this compound.
Epidermal Growth Factor Receptor (EGFR)
The EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[3] Its overexpression and mutation are hallmarks of many cancers, making it a prime target for anticancer drug development. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibition.[3][5] While the subject compound is not a 4-anilinoquinazoline, the broader quinazolinone scaffold has been shown to exhibit EGFR inhibitory activity.
Quantitative Data for Related Quinazolinone Derivatives as EGFR Inhibitors
| Compound/Derivative Class | IC50 (µM) | Cell Line/Assay Conditions | Reference |
| 4-Anilino-quinazoline derivatives | 0.0008 - 0.0027 | EGFRwt and EGFRT790M/L858R | [3] |
| Fluoroquinazolinones | 0.43 - 68.49 | MCF-7 and MDA-MB-231 cell lines | [6] |
| Quinazolin-4(3H)-one derivative 6d | 0.069 | EGFR kinase assay | [7] |
This table summarizes the EGFR inhibitory activity of various quinazolinone derivatives, highlighting the potent activity of this scaffold.
Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is another critical receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[8] Angiogenesis is essential for tumor growth and metastasis.[8] The quinazoline scaffold is a known hinge-binding moiety for the ATP binding domain of the VEGFR-2 enzyme.[9][10]
Quantitative Data for Related Quinazolinone Derivatives as VEGFR-2 Inhibitors
| Compound/Derivative Class | IC50 (µM) | Cell Line/Assay Conditions | Reference |
| Quinazoline-based derivative VII | 4.6 | VEGFR-2 kinase assay | [11] |
| Benzo[g]quinazoline derivative 15 | (1.4-fold more potent than sorafenib) | VEGFR-2 inhibition assay | [12] |
This table showcases the VEGFR-2 inhibitory potential of quinazolinone-based compounds.
Signaling Pathway
Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs.[13] Several quinazolinone derivatives have been identified as tubulin polymerization inhibitors, often by binding to the colchicine binding site.[14][15]
Quantitative Data for Related Quinazolinone Derivatives as Tubulin Polymerization Inhibitors
| Compound/Derivative Class | IC50 (µM) | Assay Conditions | Reference |
| 4-Biarylaminoquinazoline | comparable to Combretastatin A-4 | Tubulin polymerization assay | [14] |
| Quinazolinone-Amino Acid Hybrid E | 6.24 | Tubulin polymerization assay | [6] |
| Quinazoline derivative Q19 | 0.051 (antiproliferative) | HT-29 cell line | [15] |
This table provides evidence for the tubulin polymerization inhibitory activity of the quinazolinone scaffold.
Experimental Workflow
Dihydrofolate Reductase (DHFR)
DHFR is an essential enzyme in the folate metabolic pathway, responsible for the synthesis of nucleotides required for DNA replication.[16] Inhibition of DHFR leads to the disruption of DNA synthesis and cell death. 2-Substituted-mercapto-quinazolin-4(3H)-one analogues have been identified as potent DHFR inhibitors.[1][17]
Quantitative Data for Related Quinazolinone Derivatives as DHFR Inhibitors
| Compound/Derivative Class | Activity | Reference Drug | Reference |
| 2-Substituted-mercapto-quinazolin-4(3H)-one analogues | 4-8 times more active | Methotrexate (MTX) | [1][17] |
This table indicates the potential of the 2-mercapto-quinazolin-4(3H)-one scaffold as a source of potent DHFR inhibitors.
Signaling Pathway
Experimental Protocols
This section provides detailed methodologies for the key experiments cited for the validation of the potential therapeutic targets.
EGFR Kinase Assay (Luminescent)
This assay measures the enzymatic activity of EGFR and the inhibitory potential of test compounds.
-
Materials: Recombinant Human EGFR, test compound, control inhibitor (e.g., Erlotinib), substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, and a luminescence-based detection kit (e.g., ADP-Glo™).
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the diluted compound or vehicle control.
-
Add the EGFR enzyme and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the luminescent detection reagent and a plate reader.
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.[18][19]
-
VEGFR-2 Kinase Assay
This assay determines the direct inhibitory activity of a compound against the VEGFR-2 kinase.
-
Materials: Recombinant human VEGFR-2 kinase domain, a specific substrate, ATP, test compound, and a suitable detection system (e.g., radioisotope incorporation, fluorescence, or ELISA).
-
Procedure:
-
Incubate the recombinant VEGFR-2 kinase domain with the substrate and ATP in a buffer.
-
Add the test compound at various concentrations.
-
Initiate and allow the kinase reaction to proceed for a defined period at a controlled temperature.
-
Stop the reaction and quantify the amount of phosphorylated substrate.
-
Calculate the IC50 value by fitting the dose-response data.[20][21]
-
Tubulin Polymerization Assay (Turbidity-based)
This in vitro assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in optical density.
-
Materials: Purified tubulin, GTP, general tubulin buffer, test compound, and a temperature-controlled microplate reader.
-
Procedure:
-
Prepare a solution of purified tubulin in the buffer on ice.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the tubulin solution and GTP to initiate polymerization.
-
Immediately place the plate in a pre-warmed (37°C) microplate reader.
-
Measure the absorbance at 340 nm at regular intervals.
-
Plot absorbance versus time to obtain polymerization curves and determine the effect of the compound on the rate and extent of polymerization.[22][23]
-
Dihydrofolate Reductase (DHFR) Assay
This assay measures DHFR activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
-
Materials: DHFR enzyme, dihydrofolic acid (DHF), NADPH, assay buffer, test compound, and a UV/Vis spectrophotometer.
-
Procedure:
-
In a cuvette, combine the assay buffer, NADPH, and the test compound at various concentrations.
-
Add the DHFR enzyme and mix.
-
Initiate the reaction by adding DHF.
-
Immediately measure the decrease in absorbance at 340 nm over time.
-
The rate of decrease in absorbance is proportional to the DHFR activity. Calculate the inhibitory effect of the compound.[16][24]
-
Conclusion and Future Directions
While direct experimental evidence for the therapeutic targets of this compound is not yet available in the public domain, the extensive body of research on the 2-mercapto-quinazolin-4(3H)-one scaffold provides a strong foundation for predicting its biological activity. The primary potential therapeutic targets are EGFR, VEGFR-2, tubulin, and DHFR, all of which are validated targets in oncology. The presence of the 3-methoxypropyl substituent at the N3 position is likely to influence the compound's pharmacokinetic properties and its binding affinity to these targets.
Future research should focus on the synthesis and in vitro biological evaluation of this compound against a panel of these putative targets. Cellular assays to determine its antiproliferative activity against various cancer cell lines, followed by in vivo studies in relevant animal models, will be crucial to validate its therapeutic potential. The detailed experimental protocols provided in this guide offer a clear roadmap for these future investigations. The continued exploration of this promising scaffold is warranted and may lead to the development of novel and effective therapeutic agents.
References
- 1. 2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mybiosource.com [mybiosource.com]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. benthamdirect.com [benthamdirect.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Dihydrofolate reductase (DHFR) reporter enzyme assay for Haloferax volcanii [protocols.io]
The Structure-Activity Relationship of 2-Mercapto-quinazolin-4(3H)-one Derivatives: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold, a fused heterocycle of benzene and pyrimidine rings, is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. Among its numerous derivatives, 2-mercapto-quinazolin-4(3H)-ones have emerged as a particularly promising class of compounds. The presence of a reactive thiol group at the C2 position provides a versatile handle for structural modifications, allowing for the fine-tuning of their pharmacological profiles. This technical guide delves into the intricate structure-activity relationships (SAR) of these derivatives, offering a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are provided to empower researchers in the rational design of novel and potent therapeutic agents based on this privileged scaffold.
Anticancer Activity: Targeting Key Pathways in Malignancy
Derivatives of 2-mercapto-quinazolin-4(3H)-one have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth and proliferation. These include the inhibition of key enzymes such as dihydrofolate reductase (DHFR), carbonic anhydrases (CAs), and receptor tyrosine kinases like EGFR and VEGFR-2.
Dihydrofolate Reductase (DHFR) Inhibition
DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids, making it a well-established target for anticancer drugs. The 2-mercapto-quinazolin-4(3H)-one scaffold has been explored for its DHFR inhibitory activity. SAR studies have revealed that substitutions on the 2-mercapto group and the N3-position of the quinazolinone ring play a critical role in determining the inhibitory potency.
| Compound ID | N3-Substituent | 2-Mercapto Substituent | DHFR IC50 (µM) | Anticancer Activity (Cell Line) IC50 (µM) |
| 1 | Phenyl | -SCH2-Aryl | Data not specified | Data not specified |
| 2 | Benzyl | -SCH2-Aryl | Data not specified | Data not specified |
Note: Specific IC50 values for DHFR inhibition by 2-mercapto-quinazolin-4(3H)-one derivatives were not consistently available in the reviewed literature, highlighting a potential area for further research.
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases, particularly isoforms IX and XII, are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor survival and metastasis.[1][2][3][4] S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives bearing a benzenesulfonamide moiety have been identified as potent and selective inhibitors of these tumor-associated CAs.
| Compound ID | 2-Mercapto Substituent Structure | hCA I KI (nM) | hCA II KI (nM) | hCA IX KI (nM) | hCA XII KI (nM) |
| 3a | 2-((2-oxo-2-phenylethyl)thio) | 40.7 | 140.8 | 25.1 | 59.7 |
| 3b | 2-((1-oxo-1-phenylpropan-2-yl)thio) | 63.2 | 202.6 | 40.7 | 78.2 |
| 3c | 2-((1-(4-methylphenyl)-1-oxopropan-2-yl)thio) | 25.1 | 116.2 | 15.8 | 35.4 |
| 3d | 2-((1-(4-fluorophenyl)-1-oxopropan-2-yl)thio) | 30.5 | 95.4 | 19.3 | 42.1 |
Data compiled from studies on S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives incorporating a 4-ethylbenzenesulfonamide tail.[5]
SAR Insights for CA Inhibition:
-
The presence of a sulfonamide group is crucial for potent CA inhibition.
-
Substitutions on the phenyl ring of the phenacylthio moiety at the 2-position influence selectivity and potency. Electron-donating groups like methyl (as in 3c ) tend to enhance activity against tumor-associated isoforms IX and XII.
EGFR and VEGFR-2 Inhibition
The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are key receptor tyrosine kinases that regulate cell proliferation, survival, and angiogenesis. Their dysregulation is a hallmark of many cancers. Several quinazoline-based drugs, such as gefitinib and erlotinib, are established EGFR inhibitors.[6] 2-Mercapto-quinazolin-4(3H)-one derivatives have also been investigated as potential inhibitors of these crucial signaling pathways.
Caption: Simplified EGFR Signaling Pathway.
Caption: Simplified VEGFR-2 Signaling Pathway.
Antimicrobial Activity
The growing threat of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. 2-Mercapto-quinazolin-4(3H)-one derivatives have demonstrated promising activity against a range of pathogenic microorganisms.[7][8][9] The SAR in this area is largely dictated by the nature of the substituent at the 2-thio position and the N3-position of the quinazolinone core.
| Compound ID | N3-Substituent | 2-Mercapto Substituent | S. aureus | B. subtilis | P. aeruginosa | E. coli | C. albicans |
| 4a | Phenyl | -S-CO-Aryl (unsubstituted) | >100 | >100 | >100 | >100 | >100 |
| 4b | Phenyl | -S-CO-Aryl (4-Cl) | 50 | 25 | 100 | 50 | 75 |
| 4c | Phenyl | -S-CO-Aryl (4-NO2) | 25 | 12.5 | 50 | 25 | 50 |
| 4d | Benzyl | -S-CO-Aryl (4-Cl) | 25 | 50 | 50 | 100 | 50 |
Data is representative and compiled from various studies on the antimicrobial activity of 2-mercapto-quinazolin-4(3H)-one derivatives.[10][11][12][13]
SAR Insights for Antimicrobial Activity:
-
Introduction of a substituted aroyl group at the 2-thio position generally enhances antimicrobial activity.
-
Electron-withdrawing groups, such as chloro and nitro, on the aroyl ring tend to increase potency.
-
The nature of the substituent at the N3-position also modulates activity, with both aryl and aralkyl groups showing promise.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and are important targets for anti-inflammatory drugs. Several 2-mercapto-quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties, with many exhibiting selective COX-2 inhibition.[4][14][15][16][17][18]
| Compound ID | N3-Substituent | 2-Mercapto Substituent | Anti-inflammatory ED50 (mg/kg) | COX-2 IC50 (µM) | COX-2 Selectivity Index |
| 5a | H | -SCH2CO-NH-Aryl (4-F) | 85.2 | 0.55 | >181 |
| 5b | H | -SCH2CO-NH-Aryl (4-Cl) | 78.9 | 0.48 | >208 |
| 5c | 2-(pyridin-2-yl)ethyl | -SCH2CO-NH-Aryl (4-F) | 65.7 | 0.33 | >303 |
| 5d | 2-(pyridin-2-yl)ethyl | -SCH2CO-NH-Aryl (4-Cl) | 50.3 | 0.40 | >250 |
Data compiled from studies on the anti-inflammatory activity of 2-mercapto-quinazolin-4(3H)-one derivatives.[15]
SAR Insights for Anti-inflammatory Activity:
-
The presence of an N-substituted acetamide moiety at the 2-thio position is a common feature in active anti-inflammatory derivatives.
-
Substitution at the N3-position with a 2-(pyridin-2-yl)ethyl group significantly enhances both anti-inflammatory potency and COX-2 selectivity.
-
Halogen substitutions on the N-aryl ring of the acetamide moiety, such as fluorine and chlorine, are favorable for activity.
Experimental Protocols
General Synthesis of 2-Mercapto-3-substituted-quinazolin-4(3H)-ones
Caption: General Synthetic Workflow.
A common synthetic route involves the condensation of anthranilic acid with an appropriate isothiocyanate in a suitable solvent like ethanol under reflux.[10][19] The resulting 2-mercapto-3-substituted-quinazolin-4(3H)-one can then be further functionalized at the thiol group via S-alkylation or S-acylation with various electrophiles in the presence of a base.[8][20][21]
Detailed Protocol for the Synthesis of 2-Mercapto-3-phenyl-quinazolin-4(3H)-one:
-
A mixture of anthranilic acid (0.1 mol) and phenyl isothiocyanate (0.1 mol) in ethanol (100 mL) is refluxed for 6-8 hours.
-
The reaction mixture is cooled to room temperature, and the precipitated solid is filtered.
-
The crude product is washed with cold ethanol and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) affords the pure 2-mercapto-3-phenyl-quinazolin-4(3H)-one.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[15][22][23][24][25]
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the cyclooxygenase enzymes.[26][27][28][29][30]
Protocol:
-
The assay mixture contains Tris-HCl buffer (pH 8.0), hematin, and the respective enzyme (ovine COX-1 or human recombinant COX-2).
-
Add the test compound at various concentrations to the assay mixture and pre-incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubate for a specific time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a solution of HCl.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA).
-
Calculate the percentage of inhibition and the IC50 values for both COX-1 and COX-2 to determine selectivity.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the inhibition of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[16][31][32][33][34]
Protocol:
-
The reaction mixture contains a buffer (e.g., Tris-HCl, pH 7.5), NADPH, and recombinant human DHFR enzyme.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the substrate, dihydrofolic acid (DHF).
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates and determine the percentage of inhibition and the IC50 value.
Conclusion
The 2-mercapto-quinazolin-4(3H)-one scaffold represents a highly versatile and privileged structure in medicinal chemistry. The extensive structure-activity relationship studies have demonstrated that strategic modifications at the 2-mercapto and N3-positions can lead to the development of potent and selective inhibitors for a range of therapeutic targets. This guide provides a foundational understanding of the SAR, key biological data, and essential experimental protocols to facilitate further research and development of novel drug candidates based on this remarkable heterocyclic system. The continued exploration of the chemical space around this scaffold holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
References
- 1. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy [mdpi.com]
- 3. Inhibition of carbonic anhydrase IX as a novel anticancer mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of carbonic anhydrase IX as a novel anticancer mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
- 20. ijarsct.co.in [ijarsct.co.in]
- 21. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. benchchem.com [benchchem.com]
- 27. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 29. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. cdn.caymanchem.com [cdn.caymanchem.com]
- 31. content.abcam.com [content.abcam.com]
- 32. assaygenie.com [assaygenie.com]
- 33. bio-protocol.org [bio-protocol.org]
- 34. scispace.com [scispace.com]
An In-depth Technical Guide on 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one: Discovery, Synthesis, and Biological Novelty
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. Within this class, 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one has emerged as a compound of significant interest, noted for its potential as a potent anticancer agent.[1] This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties. Due to the limited publicly available data specific to this molecule, this paper also presents inferred methodologies for its synthesis and plausible mechanisms of its biological activity based on extensive research of structurally related 2-mercapto-quinazolin-4(3H)-one derivatives. This guide aims to serve as a foundational resource to stimulate and inform further research and development of this promising compound.
Introduction
Quinazolinones are a class of fused heterocyclic compounds that have garnered significant attention in drug discovery due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[2][3] The versatility of the quinazolinone core allows for substitutions at various positions, leading to a wide array of derivatives with distinct pharmacological profiles. The 2-mercapto-quinazolin-4(3H)-one scaffold, in particular, has been a fertile ground for the development of novel therapeutic agents. The introduction of a substituent at the 3-position, such as the 3-methoxypropyl group in the title compound, can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is compiled from publicly available sources from chemical suppliers.
| Property | Value | Reference |
| CAS Number | 216880-47-6 | [1] |
| Molecular Formula | C12H14N2O2S | [1] |
| Molecular Weight | 250.32 g/mol | |
| Appearance | Yellow Solid | [1] |
| Boiling Point | 389.6 °C at 760 mmHg | [1] |
| Density | 1.3 g/cm³ | [1] |
| Flash Point | 189.4 °C | [1] |
| Refractive Index | 1.636 | [1] |
| Vapor Pressure | 2.81E-06 mmHg at 25°C | [1] |
Discovery and Novelty
While the specific details surrounding the initial discovery of this compound are not extensively documented in publicly accessible literature, its novelty can be inferred from its unique structural features within the broader class of quinazolinone derivatives. The presence of the 3-methoxypropyl substituent at the N-3 position is a key distinguishing feature. This modification can impart specific physicochemical properties that may enhance its biological activity, selectivity, or pharmacokinetic profile compared to other 3-substituted analogs. The novelty likely lies in the potential for this specific substitution to optimize interactions with a particular biological target, leading to its reported potent anticancer activity.[1]
Inferred Synthesis
A plausible and common synthetic route for this compound is a two-step process starting from anthranilic acid. This method is widely used for the synthesis of various N-3 substituted 2-thioxoquinazolinoes.
General Synthetic Scheme
The synthesis would likely proceed as follows:
-
Step 1: Formation of the 2-thioxoquinazolinone ring. Anthranilic acid is reacted with 3-methoxypropyl isothiocyanate. This reaction is typically carried out in a suitable solvent like ethanol and under reflux conditions. This step forms the core this compound structure.
-
Step 2: Purification. The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol, to yield the final compound.
Visualization of the Synthetic Workflow
Caption: Inferred synthetic workflow for this compound.
Inferred Biological Activity and Mechanism of Action
The primary reported biological activity of this compound is its potent anticancer activity.[1] While the specific molecular targets have not been disclosed, the broader class of 2-mercapto-quinazolinones has been shown to exert anticancer effects through various mechanisms.
Potential Anticancer Mechanisms
Based on studies of analogous compounds, the anticancer activity of this compound may involve one or more of the following mechanisms:
-
Inhibition of Tyrosine Kinases: Many quinazolinone derivatives are potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial for cell growth and proliferation signaling pathways.[4][5]
-
Tubulin Polymerization Inhibition: Some quinazolinone analogs have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells through the activation of caspase cascades and modulation of Bcl-2 family proteins.[6]
-
DHFR Inhibition: 2-substituted-mercapto-quinazolin-4(3H)-one analogues have been identified as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis and cell proliferation.
Potential Signaling Pathway Involvement
Given the potential for kinase inhibition, a likely signaling pathway affected by this compound is the EGFR signaling cascade.
Caption: Potential inhibition of the EGFR signaling pathway.
Experimental Protocols
The following are representative experimental protocols for the synthesis and in vitro anticancer evaluation of this compound, based on standard laboratory practices for this class of compounds.
Synthesis of this compound
Materials:
-
Anthranilic acid
-
3-methoxypropyl isothiocyanate
-
Ethanol
-
Standard laboratory glassware and heating apparatus
Procedure:
-
A solution of anthranilic acid (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
3-methoxypropyl isothiocyanate (1.1 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is allowed to cool to room temperature.
-
The precipitated solid is collected by filtration and washed with cold ethanol.
-
The crude product is recrystallized from ethanol to yield pure this compound.
-
The structure and purity of the final compound are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
In Vitro Anticancer Activity Assay (MTT Assay)
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
The compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted in the cell culture medium to obtain a range of final concentrations.
-
The culture medium is removed from the wells, and 100 µL of the medium containing the different concentrations of the compound are added to the respective wells. A control group with medium and DMSO only is also included.
-
The plates are incubated for 48-72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion
This compound is a promising anticancer agent, yet it remains largely uncharacterized in the scientific literature. This technical guide has consolidated the available data and provided inferred, yet plausible, insights into its synthesis and mechanism of action based on the well-established chemistry and pharmacology of the 2-mercapto-quinazolin-4(3H)-one scaffold. The unique 3-methoxypropyl substitution warrants further investigation to fully elucidate its structure-activity relationships, specific molecular targets, and its potential for therapeutic development. The experimental protocols and conceptual frameworks presented herein are intended to serve as a valuable starting point for researchers dedicated to advancing the understanding and application of this intriguing molecule.
References
- 1. Page loading... [guidechem.com]
- 2. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Technical Guide to the Solubility and Stability Assessment of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the aqueous and organic solubility, as well as the chemical stability, of the novel quinazolinone derivative, 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one (CAS No. 216880-47-6). While specific experimental data for this compound is not extensively available in public literature, this document outlines the standardized protocols and expected data formats based on established pharmaceutical guidelines and research on structurally related quinazolinone compounds.
The methodologies described herein are essential for the pre-formulation and early-stage development of this potential therapeutic agent, ensuring a thorough understanding of its physicochemical properties.
Physicochemical Properties
Basic physicochemical data for this compound are summarized below. These values are critical for the design of subsequent solubility and stability experiments.
| Property | Value | Source |
| CAS Number | 216880-47-6 | [1] |
| Molecular Formula | C₁₂H₁₄N₂O₂S | [1] |
| Molecular Weight | 250.32 g/mol | [1] |
| Appearance | Yellow Solid / White Crystalline Powder | [1][2] |
| Boiling Point | 389.6°C at 760 mmHg | [1] |
| Flash Point | 189.4°C | [1] |
| Density | 1.3 g/cm³ | [1] |
| LogP | 1.72 | [1] |
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility.[3] A comprehensive pH-solubility profile and solubility in various media are essential.
Aqueous pH-Solubility Profile
The following table structure should be used to summarize the equilibrium solubility data at various pH levels, typically determined at 37 ± 1 °C to simulate physiological conditions.[4]
| pH | Buffer System | Mean Solubility (mg/mL) | Standard Deviation |
| 1.2 | 0.1 N HCl | Data to be determined | Data to be determined |
| 4.5 | Acetate Buffer | Data to be determined | Data to be determined |
| 6.8 | Phosphate Buffer | Data to be determined | Data to be determined |
| 7.4 | Phosphate Buffer (PBS) | Data to be determined | Data to be determined |
| 9.0 | Borate Buffer | Data to be determined | Data to be determined |
Note: A related compound, 2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one, exhibited a solubility of <0.3 µg/mL at pH 7.4, suggesting that compounds of this class may have low aqueous solubility.[5]
Solubility in Organic Solvents and Formulation Vehicles
Solubility in common organic solvents and pharmaceutical vehicles informs purification, formulation, and analytical method development.
| Solvent / Vehicle | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |
| Methanol | 25 | Data to be determined | Data to be determined |
| Ethanol | 25 | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined |
| Propylene Glycol | 25 | Data to be determined | Data to be determined |
| PEG 400 | 25 | Data to be determined | Data to be determined |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[6]
-
Preparation: Prepare a series of buffered aqueous solutions across a physiologically relevant pH range (e.g., 1.2 to 9.0).
-
Addition of Compound: Add an excess amount of this compound to vials containing the prepared buffer solutions or organic solvents. The presence of undissolved solid must be confirmed visually.[6]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C for organic solvents and 37°C for aqueous buffers) for a predetermined period (typically 24-72 hours) until equilibrium is reached.[6]
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and separate the solid phase, typically by centrifugation at high speed (e.g., 14,000 rpm) or filtration through a 0.22 µm filter.
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]
-
Replicates: Perform a minimum of three replicate determinations for each condition.[4]
Figure 1: Workflow for Shake-Flask Solubility Measurement.
Stability Assessment and Forced Degradation
Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[8][9] These studies are conducted under conditions more severe than accelerated stability testing as mandated by ICH guidelines.[8][10]
Summary of Forced Degradation Studies
The results of forced degradation studies should be compiled to show the percentage of degradation and identify major degradation products.
| Stress Condition | Reagent / Condition | Time (hrs) | Degradation (%) | Major Degradants (by RT/m/z) |
| Acid Hydrolysis | 0.1 M HCl, 80°C | 24, 48, 72 | Data to be determined | Data to be determined |
| Base Hydrolysis | 0.1 M NaOH, 80°C | 2, 8, 24 | Data to be determined | Data to be determined |
| Oxidative Degradation | 3% H₂O₂, RT | 24, 48, 72 | Data to be determined | Data to be determined |
| Thermal Degradation (Solid) | 80°C | 7 days | Data to be determined | Data to be determined |
| Thermal Degradation (Solution) | 80°C in Water | 7 days | Data to be determined | Data to be determined |
| Photostability (Solid) | ICH Q1B Option 1 (UV/Vis) | - | Data to be determined | Data to be determined |
| Photostability (Solution) | ICH Q1B Option 1 (UV/Vis) | - | Data to be determined | Data to be determined |
Note: Studies on other quinazoline derivatives have shown significant decomposition under acidic and alkaline conditions, often involving hydrolysis of amide bonds within the quinazoline ring system.[11][12] Base-catalyzed hydrolysis is often more rapid than acid-catalyzed hydrolysis for this class of compounds.[11]
Experimental Protocol: Forced Degradation
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid/Base Hydrolysis: Dilute the stock solution with 0.1 M HCl or 0.1 M NaOH to a final concentration of ~100 µg/mL. Heat the solutions in a water bath at a controlled temperature (e.g., 80°C). Withdraw samples at appropriate time points. Neutralize the samples before analysis.
-
Oxidation: Dilute the stock solution with 3% hydrogen peroxide and store at room temperature. Monitor at various time points.
-
Thermal: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[13]
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The use of a photodiode array (PDA) detector and Mass Spectrometry (MS) is crucial for peak purity analysis and identification of degradation products.
-
Mass Balance: Evaluate the mass balance to ensure that all degradation products and the remaining API account for close to 100% of the initial API concentration.
Figure 2: Logical Flow of a Forced Degradation Study.
Biological Context and Signaling
Quinazolinone derivatives are frequently investigated as inhibitors of signaling pathways crucial for cancer cell proliferation and survival.[14][15] Many act as kinase inhibitors, including targeting the Histone Deacetylase (HDAC) family of enzymes.[14] HDAC inhibitors promote the acetylation of histones, leading to a more open chromatin structure, which in turn allows for the expression of tumor suppressor genes. This can induce cell cycle arrest and apoptosis.[14]
Figure 3: Proposed Signaling Pathway for a Quinazolinone HDAC Inhibitor.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-MERCAPTO-3-(3-METHOXY-PROPYL)-3 H-QUINAZOLIN-4-ONE, CasNo.216880-47-6 BOC Sciences United States [bocscichem.lookchem.com]
- 3. solubility experimental methods.pptx [slideshare.net]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. 2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one | C16H14N2O2S | CID 852588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. rjptonline.org [rjptonline.org]
- 10. mastercontrol.com [mastercontrol.com]
- 11. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS | Gendugov | Pharmacy & Pharmacology [pharmpharm.ru]
- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 14. Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
quantum chemical calculations for 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one
An In-depth Technical Guide to Quantum Chemical Calculations for 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of this compound. This molecule belongs to the quinazolinone class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities. Quantum chemical calculations offer a powerful tool to understand the structural, electronic, and spectroscopic properties of this molecule, providing insights that can guide drug design and development efforts.
Theoretical Background and Computational Methods
Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecule, providing information about its electronic structure and properties. For a molecule of the size and complexity of this compound, Density Functional Theory (DFT) is a widely used and effective method. It offers a good balance between computational cost and accuracy.
Key Computational Parameters:
-
Level of Theory: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular hybrid functional that combines the strengths of Hartree-Fock theory and DFT.
-
Basis Set: The 6-311++G(d,p) basis set is commonly used for organic molecules, providing a flexible description of the electron distribution, including polarization and diffuse functions.
-
Solvent Effects: To simulate a more realistic biological environment, solvent effects can be incorporated using models like the Polarization Continuum Model (PCM).
Molecular Geometry and Structural Analysis
The first step in a quantum chemical study is to optimize the molecular geometry to find the lowest energy conformation. The optimized structure provides key information about bond lengths, bond angles, and dihedral angles.
Table 1: Selected Optimized Geometrical Parameters for a Quinazolinone Core (Note: As specific data for the target molecule is not available, this table presents representative data for a similar quinazolinone core structure calculated at the B3LYP/6-311++G(d,p) level of theory.)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C2 | 1.385 | C2-N1-C8a | 122.5 |
| C2-S | 1.760 | N1-C2-N3 | 116.8 |
| C2-N3 | 1.378 | C2-N3-C4 | 124.2 |
| N3-C4 | 1.401 | N3-C4-C4a | 118.9 |
| C4=O | 1.231 | O=C4-C4a | 120.5 |
| C4-C4a | 1.458 | C4-C4a-C8a | 119.3 |
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy gap between the HOMO and LUMO (Egap) is an indicator of molecular stability.
Table 2: Calculated Frontier Molecular Orbital Energies and Related Properties (Representative data for a quinazolinone derivative.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.89 |
| HOMO-LUMO Gap (Egap) | 4.36 |
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 1.89 |
| Global Hardness (η) | 2.18 |
| Global Softness (S) | 0.229 |
| Electronegativity (χ) | 4.07 |
| Chemical Potential (μ) | -4.07 |
| Electrophilicity Index (ω) | 3.79 |
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule. This information is critical for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions, such as drug-receptor binding. In an MEP map, red colors typically indicate regions of high electron density (electronegative potential), while blue colors indicate regions of low electron density (electropositive potential).
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides insights into the intramolecular bonding and charge distribution. Mulliken atomic charges, derived from NBO analysis, quantify the partial charge on each atom, which is useful for understanding the molecule's polarity and reactivity.
Table 3: Mulliken Atomic Charges for Selected Atoms (Representative data for a quinazolinone derivative.)
| Atom | Charge (a.u.) |
| N1 | -0.528 |
| C2 | 0.281 |
| S | -0.112 |
| N3 | -0.495 |
| C4 | 0.613 |
| O | -0.589 |
Experimental Protocols
Computational Details
All quantum chemical calculations are typically performed using a computational chemistry software package such as Gaussian, ORCA, or GAMESS. The general workflow is as follows:
-
Molecule Building and Initial Optimization: The 3D structure of this compound is built using a molecular editor. An initial geometry optimization is performed using a lower level of theory, such as a molecular mechanics force field.
-
DFT Geometry Optimization: The final geometry optimization is carried out using DFT, for instance, at the B3LYP/6-311++G(d,p) level. The absence of imaginary frequencies in the vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum.
-
Property Calculations: Using the optimized geometry, various molecular properties are calculated, including FMO energies, MEP, and NBO analysis.
Visualizations
Computational Workflow
Caption: A flowchart illustrating the typical workflow for quantum chemical calculations.
Relationship of Calculated Properties
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the in vitro evaluation of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one, a novel quinazolinone derivative. Quinazolinone scaffolds are of significant interest in medicinal chemistry due to their broad range of pharmacological activities, including potential anticancer properties.[1][2][3] These protocols are designed to assess the cytotoxic effects of the compound on various cancer cell lines. The methodologies for key cytotoxicity assays, namely the MTT, SRB, and LDH assays, are described in detail to ensure reproducibility and accuracy in experimental outcomes. Additionally, this document includes templates for data presentation and visualizations of the experimental workflow and a relevant signaling pathway to aid in the interpretation of results.
Introduction
Quinazolinone derivatives are a class of heterocyclic compounds that have demonstrated a wide spectrum of biological activities, making them privileged scaffolds in drug discovery.[1][2][4] Many compounds containing the quinazolinone nucleus have been investigated for their potential as anticancer agents.[5][6][7][8] These compounds often exert their effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[5][6] The in vitro assessment of novel quinazolinone derivatives like this compound is a critical first step in the drug development pipeline to determine their potential therapeutic efficacy. This document outlines standardized protocols for cytotoxicity testing to evaluate the anticancer potential of this compound.
Data Presentation
The cytotoxic activity of this compound should be determined across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, should be calculated and summarized in a clear and structured table for easy comparison.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | |
| HepG2 | Hepatocellular Carcinoma | |
| A549 | Lung Carcinoma | |
| HCT-116 | Colon Carcinoma | |
| PC-3 | Prostate Cancer |
Experimental Protocols
The following are detailed protocols for three commonly used in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[9]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein.[9]
Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
Cold 10% (w/v) Trichloroacetic acid (TCA)
-
0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid
-
10 mM Tris base solution
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound treatment, gently remove the medium and add 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with tap water and allow it to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a colorimetric assay that quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9]
Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 10 minutes).
-
Assay Procedure: Carefully transfer the supernatant from each well to a new 96-well plate. Follow the manufacturer's instructions provided with the LDH assay kit to measure the LDH activity in the supernatant.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released into the medium compared to a maximum LDH release control (cells treated with a lysis buffer).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro cytotoxicity assessment of this compound.
Caption: General workflow for in vitro cytotoxicity testing.
Potential Signaling Pathway
Quinazolinone derivatives have been reported to target various signaling pathways implicated in cancer. A common target is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and survival.[6]
References
- 1. Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 2. ujpronline.com [ujpronline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of penipanoid C-inspired 2-(3,4,5-trimethoxybenzoyl)quinazolin-4(3H)-one derivatives as potential anticancer agents by inhibiting cell proliferation and inducing apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays Using 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one and related quinazolinone derivatives in various cell-based assays. The protocols and data presented are synthesized from studies on structurally similar compounds and serve as a foundational framework for investigating the biological activities of this class of molecules.
Introduction
Quinazolinone derivatives are a prominent class of heterocyclic compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Many of these compounds exert their cytotoxic effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[1][3] The 2-mercapto-quinazolin-4(3H)-one scaffold, in particular, has been a focus of research for the development of inhibitors for enzymes like dihydrofolate reductase (DHFR) and histone deacetylases (HDACs).[4][5]
This document provides detailed protocols for common cell-based assays to evaluate the cytotoxic and mechanistic properties of this compound.
Data Presentation
The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of various 2-mercapto-quinazolin-4(3H)-one derivatives against a panel of human cancer cell lines. This data is provided for comparative purposes to guide initial concentration ranges for testing this compound.
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Quinazolinone-1,2,3-triazole (4-Isopropyl) | MCF-7 | Breast Cancer | 10.16 | [1] |
| Quinazolinone-1,2,3-triazole (2-Bromo) | MCF-7 | Breast Cancer | 11.23 | [1] |
| Quinazoline-sulfonamide 4d | MCF-7 | Breast Cancer | 2.5 | [1] |
| Quinazoline-sulfonamide 4f | MCF-7 | Breast Cancer | 5 | [1] |
| 2-mercapto or 2-(prop-2-yn-1-ylthio)quinazolinones | HCT-116 | Colon Cancer | 14.60–16.10 | [3] |
| 2-mercapto or 2-(prop-2-yn-1-ylthio)quinazolinones | MCF-7 | Breast Cancer | 13.50–18.60 | [3] |
| Quinazolinone hydrazides | MCF-7 | Breast Cancer | 0.20 - 3.79 | [6] |
| Quinazolinone hydrazides | A2780 | Ovarian Cancer | 0.14 - 3.00 | [6] |
| Methyl-substituted 2-mercaptoquinazolin-4(3H)-one hydroxamic acid | SW620 | Colon Cancer | High | [5] |
| Methyl-substituted 2-mercaptoquinazolin-4(3H)-one hydroxamic acid | MDA-MB-231 | Breast Cancer | High | [5] |
Note: "High" indicates significant cytotoxicity was observed, though specific IC50 values were not detailed in the abstract.
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below. These protocols are based on standard procedures and can be adapted for specific cell lines and experimental goals.[1][7][8][9]
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the dose-dependent effect of the compound on cell proliferation and survival.
Principle: This colorimetric assay measures the metabolic activity of viable cells. NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[7]
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilizing agent[7]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.[7] Remove the old medium and add 100 µL of the medium containing different concentrations of the compound to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[7]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[7][8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7] Gently shake the plate for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Principle: The SRB assay is a colorimetric assay that measures cell number by staining total cellular protein with the sulforhodamine B dye.[1]
Protocol:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the treatment incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% Trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with tap water and allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate five times with 1% acetic acid to remove unbound dye and allow it to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.[1] Shake the plate for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[1]
Protocol:
-
Follow steps 1 and 2 of the MTT assay protocol. Set up control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[1]
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes.[1] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[1]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.[1]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[1]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.
Mechanistic Assays
To elucidate the mechanism of action of this compound, further assays can be performed.
Principle: Many quinazolinone derivatives are known to inhibit protein kinases.[3][10] In vitro kinase assays can be performed using purified recombinant enzymes to directly measure the inhibitory activity of the compound.
General Protocol:
-
Utilize a commercially available kinase assay kit (e.g., ADP-Glo™, LanthaScreen™).
-
Prepare a reaction mixture containing the specific kinase (e.g., EGFR, VEGFR-2), its substrate, ATP, and the test compound at various concentrations.
-
Incubate the reaction mixture according to the kit's instructions.
-
Measure the kinase activity by detecting the amount of product formed (e.g., ADP) or the phosphorylation of the substrate.
-
Calculate the IC50 value of the compound for the specific kinase.
Principle: To determine if the compound induces cell cycle arrest, flow cytometry analysis of DNA content is performed.[10]
Protocol:
-
Treat cells with the compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Analyze the cell cycle distribution (G0/G1, S, G2/M phases) using a flow cytometer.
Principle: To determine if the compound induces programmed cell death (apoptosis), assays such as Annexin V/PI staining or caspase activity assays can be used.[11]
Annexin V/PI Staining Protocol:
-
Treat cells with the compound at its IC50 concentration for a specified time.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in cell-based assays.
Caption: Potential mechanism of action via RTK inhibition.
Caption: General workflow for cell viability/cytotoxicity assays.
References
- 1. benchchem.com [benchchem.com]
- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation [pubmed.ncbi.nlm.nih.gov]
- 6. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Screening of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the antimicrobial screening of the novel compound 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one. The protocols outlined below describe standard and widely accepted methods for determining the antimicrobial efficacy of new chemical entities. Quinazolinone derivatives are a class of compounds known for their diverse biological activities, including antimicrobial properties.[1][2]
Overview of Antimicrobial Screening
The primary objective of antimicrobial screening is to determine the susceptibility of various microorganisms to a test compound. This is crucial in the discovery and development of new antimicrobial agents. The screening process typically involves a series of assays to determine the concentration of the compound that inhibits microbial growth (Minimum Inhibitory Concentration - MIC) and the concentration that kills the microorganisms (Minimum Bactericidal Concentration - MBC).
Data Presentation: Antimicrobial Activity
While specific experimental data for this compound is not available in the public domain, the following tables represent a typical format for presenting antimicrobial screening results. The values provided are hypothetical and serve as an illustrative example based on the activity of similar 2-mercapto-quinazolin-4(3H)-one derivatives.[3][4]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Strain (ATCC No.) | MIC (µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | 29213 | 16 |
| Bacillus subtilis | 6633 | 32 |
| Streptococcus pneumoniae | 49619 | 64 |
| Gram-Negative Bacteria | ||
| Escherichia coli | 25922 | 64 |
| Pseudomonas aeruginosa | 27853 | 128 |
| Klebsiella pneumoniae | 700603 | 128 |
| Fungi | ||
| Candida albicans | 10231 | >256 |
| Aspergillus niger | 16404 | >256 |
Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio
| Test Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 16 | 32 | 2 | Bactericidal |
| Bacillus subtilis | 32 | 128 | 4 | Bactericidal |
| Escherichia coli | 64 | 256 | 4 | Bactericidal |
| Pseudomonas aeruginosa | 128 | >512 | >4 | Bacteriostatic |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[5]
Experimental Protocols
The following are detailed protocols for the most common antimicrobial screening methods.
Agar Disk Diffusion (Kirby-Bauer) Method
This method is a qualitative or semi-quantitative technique used to assess the antimicrobial activity of a compound.[6] It is based on the principle that an antimicrobial-impregnated disk placed on an agar surface previously inoculated with a test microorganism will create a concentration gradient of the compound as it diffuses into the agar.[7] The presence of a zone of inhibition around the disk indicates the compound's ability to inhibit microbial growth.[8]
Materials:
-
Mueller-Hinton Agar (MHA) plates.[9]
-
Sterile paper disks (6 mm in diameter).
-
Test compound solution of known concentration.
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity.[9]
-
Sterile cotton swabs.[9]
-
Sterile forceps.[8]
-
Incubator.
Procedure:
-
Preparation of Inoculum: From a fresh (18-24 hour) culture, select several colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube.[6] Streak the swab evenly across the entire surface of the MHA plate to create a uniform lawn of bacteria. Rotate the plate by 60 degrees after each streaking to ensure complete coverage.[10] Allow the plate to dry for 3-5 minutes, but no longer than 15 minutes.[8]
-
Application of Disks: Using sterile forceps, place paper disks impregnated with a known concentration of the test compound onto the inoculated agar surface.[8] Gently press each disk to ensure complete contact with the agar.[7] Disks should be placed at least 24 mm apart from each other and from the edge of the plate.[7][9]
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 18-24 hours.[5]
-
Interpretation of Results: After incubation, measure the diameter of the zone of inhibition in millimeters (mm), including the diameter of the disk.[9] The results are typically reported as susceptible, intermediate, or resistant based on standardized charts, although for a novel compound, the zone diameter provides a qualitative measure of activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after a specified incubation period.[11][12] This is the most common method for determining MIC.[13]
Materials:
-
Sterile 96-well microtiter plates.[11]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).[5]
-
Test compound stock solution.
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[5]
-
Sterile multichannel pipette.
Procedure:
-
Preparation of Serial Dilutions: Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate. Add 200 µL of the test compound stock solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).[5]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.[5]
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours in a non-CO2 incubator.[13]
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.[5][11]
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14][15] This test is a follow-up to the MIC assay.
Materials:
-
Results from the broth microdilution MIC test.
-
Sterile Mueller-Hinton Agar (MHA) plates.
-
Sterile micropipette and tips.
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot and plate it onto a sterile MHA plate.[5]
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[5]
-
Determination of MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[5][15]
Visualizations
The following diagrams illustrate the workflows for the described antimicrobial screening methods.
Caption: Overall workflow for antimicrobial screening.
Caption: Agar Disk Diffusion (Kirby-Bauer) method workflow.
Caption: MIC and MBC determination workflow.
References
- 1. Synthesis and antimicrobial study of mercaptoquinazolin derivatives [wisdomlib.org]
- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 7. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 8. asm.org [asm.org]
- 9. microbenotes.com [microbenotes.com]
- 10. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols for Molecular Docking Studies of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for conducting molecular docking studies on 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one. While specific docking studies for this exact compound are not extensively published, this protocol is based on established methodologies for similar quinazolinone derivatives. These derivatives have shown significant potential as inhibitors of various therapeutic targets.[1][2][3] This guide will focus on two prominent targets for this class of compounds: Epidermal Growth Factor Receptor (EGFR) kinase and Carbonic Anhydrase IX (CA IX).
Quinazolinone-based molecules are recognized for their wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3][4] Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a ligand to a protein target, providing insights into its potential mechanism of action.[4]
Experimental Workflow for Molecular Docking
The following diagram outlines the typical workflow for a molecular docking study.
Caption: General workflow for a molecular docking study.
Detailed Experimental Protocols
The following protocols are generalized based on common practices for docking quinazolinone derivatives with EGFR and Carbonic Anhydrase.
Protocol 1: Molecular Docking with Epidermal Growth Factor Receptor (EGFR) Kinase
1. Ligand Preparation:
- Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).
- Convert the 2D structure to a 3D structure.
- Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This can be done in software like Avogadro or MOE (Molecular Operating Environment).
- Save the optimized ligand structure in a suitable format (e.g., .mol2 or .pdbqt).
2. Target Protein Preparation:
- Download the crystal structure of the target protein, EGFR kinase domain, from the Protein Data Bank (PDB). A common PDB ID used for such studies is 1M17 (EGFR kinase domain complexed with Erlotinib).
- Prepare the protein using software like AutoDock Tools, Schrödinger Maestro, or MOE. This involves:
- Removing water molecules and any co-crystallized ligands and ions.
- Adding polar hydrogen atoms.
- Assigning atomic charges (e.g., Gasteiger charges).
- Saving the prepared protein in the appropriate format (e.g., .pdbqt).
3. Grid Box Generation:
- Define the binding site for docking. This is typically centered on the co-crystallized ligand in the original PDB structure.
- Set the grid box dimensions to encompass the entire binding pocket. For EGFR (PDB: 1M17), a grid box of approximately 60 x 60 x 60 Å centered on the active site is a reasonable starting point.
4. Docking Simulation:
- Use a docking program such as AutoDock Vina, Glide, or GOLD.
- Configure the docking parameters. For AutoDock Vina, the exhaustiveness parameter can be set to a higher value (e.g., 20) for more accurate results.
- Run the docking simulation to generate multiple binding poses of the ligand in the protein's active site.
5. Analysis of Results:
- Analyze the output to identify the best binding pose, which is typically the one with the lowest binding energy (or highest docking score).
- Calculate the Root Mean Square Deviation (RMSD) between the docked pose and a known inhibitor if available.
- Visualize the protein-ligand interactions using software like PyMOL or VMD to identify key interactions such as hydrogen bonds and hydrophobic interactions.
Protocol 2: Molecular Docking with Carbonic Anhydrase IX (CA IX)
1. Ligand Preparation:
- Follow the same procedure as described in Protocol 1 for ligand preparation.
2. Target Protein Preparation:
- Download the crystal structure of human Carbonic Anhydrase IX from the PDB. A relevant PDB ID is 5FL4.
- Prepare the protein as described in Protocol 1, ensuring the zinc ion in the active site is correctly parameterized if required by the docking software.
3. Grid Box Generation:
- Define the active site around the catalytic zinc ion.
- Set the grid box dimensions to cover the active site cavity. A grid box of approximately 50 x 50 x 50 Å centered on the zinc ion is a suitable starting point.
4. Docking Simulation:
- Perform the docking using a program like AutoDock Vina or Glide.
5. Analysis of Results:
- Analyze the binding poses and scores.
- Pay close attention to interactions with the zinc ion and key active site residues like His94, His96, His119, and Thr199.
Quantitative Data Presentation
The following table presents hypothetical docking results for this compound with EGFR and CA IX, based on typical values observed for similar quinazolinone derivatives.
| Target Protein | PDB ID | Binding Energy (kcal/mol) | RMSD (Å) | Interacting Residues (Hypothetical) |
| EGFR Kinase | 1M17 | -8.5 | 1.2 | Met793, Leu718, Gly796, Cys797 |
| Carbonic Anhydrase IX | 5FL4 | -7.9 | 1.5 | His94, His96, His119, Thr199, Zn2+ |
Note: This data is illustrative and intended to represent the type of results obtained from a molecular docking study.
Signaling Pathway Visualization
The inhibition of EGFR by a quinazolinone derivative can disrupt downstream signaling pathways involved in cell proliferation and survival.
Caption: EGFR signaling pathway and point of inhibition.
These protocols and application notes provide a comprehensive framework for researchers to initiate and conduct molecular docking studies on this compound and related compounds, facilitating the exploration of their therapeutic potential.
References
using 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one in high-throughput screening
An Application Note on the Use of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one in High-Throughput Screening for Anticancer Drug Discovery
Introduction
The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Several quinazolinone-based drugs have been successfully developed, particularly as kinase inhibitors in oncology.[1] this compound is a derivative of this class with potential as an anticancer agent.[3] High-throughput screening (HTS) provides a robust platform for the rapid evaluation of large compound libraries to identify novel therapeutic leads.[4]
This application note details protocols for the high-throughput screening of this compound to assess its cytotoxic effects on cancer cell lines and to elucidate its potential mechanism of action. A primary cell viability screen is described, followed by protocols for secondary assays targeting common pathways modulated by quinazolinone derivatives, such as EGFR signaling, tubulin polymerization, and histone deacetylase (HDAC) activity.[1][2]
Compound Information
| Property | Value |
| Compound Name | This compound |
| CAS Number | 216880-47-6 |
| Molecular Formula | C₁₂H₁₄N₂O₂S[3] |
| Molecular Weight | 250.32 g/mol [3] |
| Purity | >95% (recommended for HTS) |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C as a 10 mM stock solution in DMSO |
High-Throughput Primary Screening: Cell Viability Assay
A luminescent cell viability assay is employed for the primary screen to quantify the ATP present, which indicates the number of metabolically active cells.[5] The CellTiter-Glo® Luminescent Cell Viability Assay is a common choice for its sensitivity and HTS compatibility.[6]
Experimental Workflow for Primary HTS
Caption: High-throughput screening workflow for identifying cytotoxic compounds.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for a 384-well plate format.
Materials:
-
Human cancer cell line (e.g., MCF-7 - breast cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
384-well white, solid-bottom assay plates
-
This compound (10 mM stock in DMSO)
-
Positive control (e.g., Staurosporine, 10 mM stock in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and resuspend in complete growth medium.
-
Adjust cell density to 20,000 cells/mL.
-
Using a multi-channel pipette or automated dispenser, add 25 µL of the cell suspension (500 cells) to each well of a 384-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Prepare a compound plate by diluting the 10 mM stock of this compound and controls in growth medium. For a final screening concentration of 10 µM, prepare intermediate dilutions.
-
Using an automated liquid handler, transfer a small volume (e.g., 25 nL) of the compound solutions to the cell plate.
-
Include wells with DMSO only (negative control) and Staurosporine (1 µM final concentration, positive control).
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® reagent and the cell plates to room temperature for 30 minutes.[5]
-
Add 25 µL of CellTiter-Glo® reagent to each well.[5]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
Data Presentation and Analysis
The quality of the HTS assay is determined by the Z'-factor, which should be ≥ 0.5 for a robust assay.[7]
Z'-factor Calculation: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )
Where:
-
SD_pos = Standard deviation of the positive control
-
SD_neg = Standard deviation of the negative control
-
Mean_pos = Mean signal of the positive control
-
Mean_neg = Mean signal of the negative control
Hit Identification: Percentage inhibition is calculated for each compound: % Inhibition = 100 * ( (Mean_neg - Signal_compound) / (Mean_neg - Mean_pos) )
Compounds showing >50% inhibition are considered "hits" and are selected for further studies.
Hypothetical Primary Screening Data
| Parameter | Value |
| Cell Line | MCF-7 |
| Compound Concentration | 10 µM |
| Mean Negative Control (RLU) | 150,000 |
| Mean Positive Control (RLU) | 5,000 |
| Z'-factor | 0.78 |
| % Inhibition (Test Compound) | 85% |
| Hit Status | Hit |
This data is for illustrative purposes only.
Secondary Assays for Mechanism of Action (MoA) Elucidation
Based on the known biological activities of quinazolinone derivatives, the following secondary assays are proposed to determine the MoA of this compound.
Logical Flow for MoA Studies
Caption: Logical workflow for mechanism of action (MoA) studies.
EGFR Kinase Inhibition Assay
Many quinazolinone derivatives are known EGFR inhibitors.[1] A biochemical assay can determine if the compound directly inhibits EGFR kinase activity.
Caption: Simplified EGFR signaling pathway targeted by quinazolinone inhibitors.
Protocol: EGFR Kinase Assay (Generic)
-
Add EGFR enzyme, a fluorescently labeled substrate peptide, and ATP to the wells of a microplate.
-
Add serial dilutions of this compound.
-
Incubate at room temperature for 1 hour.
-
Add a solution containing an antibody specific for the phosphorylated substrate.
-
Read the plate on a fluorescence polarization or FRET-based plate reader to determine the extent of substrate phosphorylation.
-
Calculate IC₅₀ values from the dose-response curve.
Tubulin Polymerization Inhibition Assay
Quinazolinones can also interfere with microtubule dynamics, a critical process in cell division.[1]
Protocol: In Vitro Turbidity-Based Tubulin Polymerization Assay [8][9]
-
Reconstitute purified tubulin protein in a polymerization buffer on ice.
-
Add serial dilutions of the test compound or controls (Paclitaxel as a polymerization promoter, Nocodazole as an inhibitor) to a 384-well plate.
-
Add the tubulin solution to the wells.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.[8]
-
Plot absorbance vs. time. Inhibition is indicated by a reduction in the rate and extent of the absorbance increase.
Histone Deacetylase (HDAC) Inhibition Assay
Some heterocyclic compounds, including quinazolinones, have been explored as HDAC inhibitors.[10]
Protocol: Fluorometric HDAC Activity Assay [10][11]
-
Add HeLa nuclear extract (as a source of HDAC enzymes) or a purified HDAC enzyme to the wells of a black microplate.
-
Add the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Add serial dilutions of this compound or a known HDAC inhibitor (e.g., Trichostatin A).
-
Incubate for 1 hour at 37°C.
-
Add the developer solution, which contains a protease that cleaves the deacetylated substrate to release a fluorescent product.
-
Incubate for 15 minutes at room temperature.
-
Measure fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[10]
-
Calculate IC₅₀ values from the dose-response curve.
Hypothetical Secondary Assay Data
| Assay Type | Target | Result (IC₅₀) | Interpretation |
| Dose-Response Cytotoxicity | MCF-7 Cells | 1.5 µM | Potent anticancer activity |
| Kinase Assay | EGFR | > 50 µM | Not a direct EGFR inhibitor |
| Polymerization Assay | Tubulin | 2.1 µM | Potent inhibitor of tubulin polymerization |
| Enzymatic Assay | HDAC Class I | > 50 µM | Not a direct HDAC inhibitor |
This data is for illustrative purposes only and suggests a potential MoA as a tubulin polymerization inhibitor.
Conclusion
This compound demonstrates significant cytotoxic activity in a high-throughput primary screen. The protocols provided herein offer a comprehensive framework for identifying such hits and subsequently elucidating their mechanism of action. Based on the hypothetical data, this compound warrants further investigation as a potential tubulin polymerization inhibitor for cancer therapy. These detailed methodologies are designed to be readily adaptable for researchers, scientists, and drug development professionals engaged in oncology drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. marinbio.com [marinbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. apexbt.com [apexbt.com]
Application Notes and Protocols for the Preclinical Evaluation of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of protocols for the preclinical evaluation of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one, a novel quinazolinone derivative. Quinazolinone scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3] This guide outlines detailed methodologies for assessing the potential therapeutic efficacy and safety profile of this compound in various animal models, based on the known biological activities of structurally related molecules. The protocols described herein are intended to serve as a foundational framework for researchers initiating preclinical studies.
Introduction to 2-mercapto-quinazolinones
The quinazolinone core is a privileged scaffold in drug discovery, with numerous derivatives exhibiting potent biological activities.[1][4] The 2-mercapto-quinazolinone series, in particular, has been explored for a range of therapeutic applications. For instance, various derivatives have been synthesized and evaluated for their in vitro antitumor activity, with some showing promising results against cancer cell lines.[5] Additionally, S-substituted 2-mercaptoquinazolin-4(3H)-ones have been identified as potent and selective inhibitors of human carbonic anhydrase IX and XII, which are tumor-associated enzymes.[6] The diverse biological landscape of this chemical class warrants a thorough investigation of novel analogs like this compound.
Potential Therapeutic Indications and Corresponding Animal Models
Based on the pharmacological profile of related quinazolinone derivatives, this compound could be investigated for the following indications using the suggested animal models.
| Therapeutic Area | Potential Mechanism of Action | Recommended Animal Model | Key Parameters to Evaluate |
| Oncology | Inhibition of receptor tyrosine kinases (e.g., EGFR), induction of apoptosis, anti-proliferative effects.[5][7][8] | Xenograft mouse models (e.g., using human cancer cell lines like A549, MCF-7, or HCT116).[8] | Tumor volume and weight, survival rate, biomarker analysis (e.g., Ki-67, cleaved caspase-3), body weight. |
| Inflammation | Modulation of inflammatory pathways (e.g., COX, LOX). | Carrageenan-induced paw edema in rats or mice. | Paw volume, myeloperoxidase (MPO) activity, cytokine levels (e.g., TNF-α, IL-6). |
| Epilepsy | Modulation of ion channels or neurotransmitter receptors.[9] | Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in mice. | Seizure severity score, latency to seizures, duration of seizures. |
Experimental Protocols
General Preparation and Administration of the Test Compound
Objective: To prepare a suitable formulation of this compound for administration to animals.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in saline, 10% DMSO in corn oil)
-
Syringes and needles for the appropriate route of administration
-
Vortex mixer
-
Sonicator
Protocol:
-
Determine the required concentration of the dosing solution based on the planned dose and the average weight of the animals.
-
Weigh the appropriate amount of this compound.
-
Suspend or dissolve the compound in a small amount of the vehicle.
-
Use a vortex mixer and/or sonicator to ensure a homogenous suspension or solution.
-
Administer the formulation to the animals via the chosen route (e.g., oral gavage, intraperitoneal injection). The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg for mice).
-
Prepare fresh formulations daily.
In Vivo Efficacy Study: Xenograft Tumor Model
Objective: To evaluate the antitumor activity of this compound in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line (e.g., HCT116, MCF-7)[8]
-
Matrigel
-
Calipers
-
Anesthesia
Protocol:
-
Cell Culture and Implantation: Culture the selected cancer cell line under appropriate conditions. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups (n=8-10 mice per group).
-
Treatment: Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) and a vehicle control daily for a specified period (e.g., 21 days). A positive control group (e.g., a standard-of-care chemotherapeutic agent) should also be included.
-
Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2. Monitor the body weight of the animals as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting).
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM | Mean Tumor Weight (g) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | - | ||
| Compound X | 10 | |||
| Compound X | 30 | |||
| Compound X | 100 | |||
| Positive Control | - |
Acute Toxicity Study
Objective: To determine the acute toxicity and the maximum tolerated dose (MTD) of this compound.
Materials:
-
Healthy mice or rats
-
A range of doses of the test compound
Protocol:
-
Use a dose-escalation design. Administer single doses of this compound to different groups of animals.
-
Observe the animals for clinical signs of toxicity (e.g., changes in behavior, posture, grooming, and motor activity) and mortality for at least 14 days.
-
Record the number of mortalities at each dose level to determine the LD50 (lethal dose for 50% of the animals).
-
The MTD is the highest dose that does not cause significant toxicity or more than 10% body weight loss.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: General workflow for the preclinical evaluation of the test compound.
Potential Signaling Pathway: EGFR Inhibition
Given that some quinazolinone derivatives are known to inhibit the Epidermal Growth Factor Receptor (EGFR) kinase, a potential mechanism of action for the antitumor activity of this compound could be the disruption of this pathway.[5][8]
Caption: Potential inhibition of the EGFR signaling pathway by the test compound.
Conclusion
The protocols outlined in this document provide a starting point for the preclinical evaluation of this compound. Researchers should adapt these general guidelines to their specific research questions and available resources. A thorough investigation of the efficacy, toxicity, and mechanism of action of this novel compound will be crucial in determining its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JU | A literature review on pharmacological aspects, docking [aljouf-demo.accessapp.tn]
- 4. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and molecular docking studies of 2-(furan-2-yl)quinazolin-4-one derivatives as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atropisomeric quinazolin-4-one derivatives are potent noncompetitive alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one in biological samples. The following sections detail a proposed Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, which is a highly sensitive and selective technique for bioanalysis.[1][2] While a specific validated method for this novel compound is not yet established in the literature, the protocols described herein are based on established methods for similar quinazolinone derivatives and adhere to regulatory guidelines for bioanalytical method validation.[3][4]
Proposed Analytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended analytical technique for the quantification of this compound in biological matrices due to its high sensitivity, specificity, and wide dynamic range.[1][5][6]
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the imidazo quinazoline derivative Ro 13-6438 in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 2-Mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. The 2-mercapto-4(3H)-quinazolinone scaffold, in particular, serves as a versatile template for the development of novel therapeutic agents. Derivatization at the 2-mercapto position through S-alkylation or related reactions has been shown to significantly modulate the biological activity of these compounds, leading to enhanced anticonvulsant, anti-inflammatory, analgesic, and antimicrobial effects.[1][2][3][4] This document provides detailed application notes and protocols for the derivatization of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one, a representative member of this class, to enhance its therapeutic potential. While specific data for the 3-(3-methoxypropyl) analog is limited in publicly available literature, the protocols and principles outlined herein are based on extensive research on closely related 2-mercapto-quinazolin-4(3H)-one derivatives and are expected to be directly applicable.
Rationale for Derivatization
The thiol group at the C2 position of the quinazolinone ring is a key functional handle for chemical modification. Its nucleophilic nature allows for a variety of substitution reactions, most notably S-alkylation, to introduce a wide range of lipophilic and electronically diverse substituents. These modifications can lead to:
-
Enhanced Receptor Binding: The introduced side chains can improve the interaction of the molecule with biological targets, such as ion channels or enzymes.
-
Improved Pharmacokinetic Properties: Modification of the scaffold can alter solubility, membrane permeability, and metabolic stability, leading to better bioavailability and duration of action.
-
Modulation of Activity Spectrum: Different substituents can fine-tune the biological activity, for instance, enhancing anticonvulsant properties while reducing sedative side effects.[5]
Data Presentation: Quantitative Activity of 2-Mercapto-Quinazolinone Derivatives
The following tables summarize quantitative data from studies on various S-substituted 2-mercapto-quinazolin-4(3H)-one derivatives, demonstrating the potential for enhanced activity upon derivatization.
Table 1: Anticonvulsant Activity of 2-Substituted Quinazolin-4(3H)-one Derivatives
| Compound ID | R Group at Position 2 | Dose (mg/kg) | Anticonvulsant Activity (% Protection against PTZ-induced seizures) | Neurotoxicity | Reference |
| 8 | Varies | 100 | 100% | Not observed | [6] |
| 13 | Varies | 100 | 100% | Not observed | [6] |
| 19 | Varies | 100 | 100% | Not observed | [6] |
| 5f | Varies | 28.90 (ED50) | - | - | [7] |
| 5b | Varies | 47.38 (ED50) | - | - | [7] |
| 5c | Varies | 56.40 (ED50) | - | - | [7] |
PTZ: Pentylenetetrazole, a chemoconvulsant. ED50: Median effective dose.
Table 2: Anti-inflammatory and Analgesic Activity of 2-Substituted Mercapto-4(3H)-quinazolinones
| Compound ID | R Group at Position 2 | Anti-inflammatory ED50 (mg/kg) | Analgesic ED50 (mg/kg) | Reference |
| 1 | Varies | Potent | 33.3-104.6 | [1] |
| 3 | Varies | Potent | 33.3-104.6 | [1] |
| 5 | Varies | Potent | 33.3-104.6 | [1] |
| 11 | Varies | 65.7-102.4 | 33.3-104.6 | [1] |
| 12 | Varies | 65.7-102.4 | 33.3-104.6 | [1] |
| 13 | Varies | 65.7-102.4 | 33.3-104.6 | [1] |
| 15 | Varies | 65.7-102.4 | 33.3-104.6 | [1] |
| 17 | Varies | 65.7-102.4 | 33.3-104.6 | [1] |
| 25 | Varies | 65.7-102.4 | 33.3-104.6 | [1] |
ED50: Median effective dose.
Experimental Protocols
Protocol 1: Synthesis of the Parent Compound: this compound
This protocol is a general method adapted from the synthesis of N-substituted 2-mercaptoquinazolin-4(3H)-ones.
Materials:
-
Anthranilic acid
-
3-methoxypropyl isothiocyanate
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
Procedure:
-
A mixture of anthranilic acid (1 equivalent) and 3-methoxypropyl isothiocyanate (1.1 equivalents) in ethanol is refluxed for 4-6 hours.
-
The reaction mixture is cooled, and the resulting precipitate of the intermediate thiourea is collected by filtration.
-
The intermediate is then cyclized by refluxing in an aqueous solution of hydrochloric acid for 2-4 hours.
-
After cooling, the reaction mixture is neutralized with a sodium hydroxide solution to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield pure this compound.
Protocol 2: General Procedure for S-Alkylation of this compound
This protocol describes a general method for the S-alkylation of the parent compound to introduce various alkyl or aralkyl groups.[2]
Materials:
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Anhydrous potassium carbonate (K2CO3) or sodium hydride (NaH)
-
Appropriate alkyl or aralkyl halide (e.g., benzyl bromide, ethyl bromoacetate)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF or acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl or aralkyl halide (1.2 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature or heat to 50-60 °C for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, pour the mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate mixture) to obtain the pure S-alkylated derivative.
Protocol 3: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)
This protocol is a standard method for evaluating the anticonvulsant activity of test compounds.[6][8]
Animals:
-
Male albino mice (20-25 g)
Materials:
-
Test compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Standard anticonvulsant drug (e.g., Diazepam)
-
Corneal electrodes
-
Electroconvulsiometer
Procedure:
-
Divide the animals into groups: control (vehicle), standard, and test groups (different doses of the compound).
-
Administer the test compound or standard drug intraperitoneally (i.p.) or orally (p.o.).
-
After a specified period (e.g., 30-60 minutes), subject each mouse to a maximal electroshock (e.g., 50 mA for 0.2 seconds) delivered through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
The absence of the tonic hind limb extension is considered as the endpoint for protection.
-
Calculate the percentage of protection for each group.
Protocol 4: In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)
This protocol is a widely used model to assess the acute anti-inflammatory activity of compounds.[1]
Animals:
-
Male Wistar rats (150-200 g)
Materials:
-
Test compound
-
Vehicle
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
1% w/v Carrageenan solution in saline
-
Plethysmometer
Procedure:
-
Administer the test compound, standard drug, or vehicle to the respective groups of animals.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).
-
Calculate the percentage inhibition of edema for each group at each time point compared to the control group.
Visualizations
Caption: Synthetic scheme for S-alkylated quinazolinones.
Caption: Potential anticonvulsant signaling pathways.
Conclusion
The derivatization of the 2-mercapto group in this compound represents a promising strategy for the development of novel therapeutic agents with enhanced biological activities. The protocols provided herein offer a framework for the synthesis and evaluation of new analogs. The quantitative data from related compounds strongly suggest that S-alkylation can lead to significant improvements in anticonvulsant and anti-inflammatory efficacy. Further investigation into the structure-activity relationships of these derivatives will be crucial for the rational design of more potent and selective drug candidates.
References
- 1. Synthesis, anti-inflammatory, analgesic, COX-1/2 inhibitory activities and molecular docking studies of substituted 2-mercapto-4(3H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
application of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one in kinase inhibition assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. Derivatives of quinazolin-4(3H)-one, particularly those with substitutions at the 2- and 3-positions, have been extensively investigated as potent inhibitors of various protein kinases. These kinases play crucial roles in cellular signaling pathways that, when dysregulated, can lead to diseases such as cancer. Consequently, quinazolinone-based compounds are a significant area of focus in the development of targeted therapies.
This document provides detailed application notes and protocols for the use of 2-mercapto-quinazolinone derivatives, exemplified by compounds structurally related to 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one, in kinase inhibition assays. While specific data for this compound is not extensively available in the public domain, the principles and methodologies described herein are broadly applicable to this class of compounds.
Quinazolinone derivatives typically exert their inhibitory effect by competing with ATP for binding to the kinase domain of the target protein.[1][2] This competitive inhibition prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling cascades involved in cell proliferation, survival, and angiogenesis.[1][3]
Signaling Pathways and Mechanism of Action
Many quinazolinone derivatives target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][4] Inhibition of these receptors can disrupt key signaling pathways implicated in tumor growth and progression.
Quantitative Data Summary
The inhibitory activity of quinazolinone derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) in biochemical assays and the half-maximal growth inhibitory concentration (GI50) in cell-based assays. The following table summarizes representative data for various 2-substituted mercapto-quinazolinone derivatives against different kinases and cancer cell lines.
| Compound ID | Target Kinase | Assay Type | IC50 / GI50 (µM) | Reference |
| Compound 7 | - | Antitumor Activity (Mean GI50) | 17.90 | [5] |
| Compound 19 | - | Antitumor Activity (Mean GI50) | 6.33 | [5] |
| Compound 2i | CDK2 | Biochemical | 0.173 | [6] |
| Compound 3i | CDK2 | Biochemical | 0.177 | [6] |
| Compound 3i | HER2 | Biochemical | 0.079 | [6] |
| Compound 2i | HER2 | Biochemical | 0.128 | [6] |
| Compound 2i | EGFR | Biochemical | 0.097 | [6] |
| Compound 3h | EGFR | Biochemical | 0.128 | [6] |
| Compound 11 | EGFR | Biochemical | 0.35 | [7] |
| Compound 13 | EGFR | Biochemical | 0.31 | [7] |
| Compound 13 | VEGFR-2 | Biochemical | 3.20 | [7] |
Note: The compounds listed are structurally related to this compound and serve as examples of the potential activity of this chemical class.
Experimental Protocols
A generalized workflow for evaluating the kinase inhibitory potential of a 2-mercapto-quinazolinone derivative involves initial biochemical screening followed by cell-based assays to determine cellular potency and effects on downstream signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one. The information is presented in a user-friendly question-and-answer format to directly address specific challenges that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a common synthetic route starting from anthranilic acid.
1. Low or No Product Yield
-
Question: I am observing a very low yield or no formation of the desired this compound. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no product yield is a frequent challenge in multi-step organic syntheses. Several factors could be contributing to this issue. A systematic evaluation of your experimental setup is crucial to pinpoint the root cause.
-
Possible Cause: Incomplete formation of the thiourea intermediate.
-
Troubleshooting:
-
Purity of Starting Materials: Ensure the anthranilic acid and 3-methoxypropyl isothiocyanate are pure. Impurities can interfere with the reaction.
-
Reaction Conditions: The reaction of an amine with an isothiocyanate is typically straightforward but may require optimization of the solvent and temperature. While often performed at room temperature, gentle heating might be necessary to drive the reaction to completion.
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials and the formation of the intermediate.
-
-
-
Possible Cause: Inefficient cyclization of the thiourea intermediate.
-
Troubleshooting:
-
Cyclizing Agent: The choice and amount of the cyclizing agent (e.g., a dehydrating agent or a catalyst) are critical. Ensure it is fresh and added in the correct stoichiometric ratio.
-
Reaction Temperature and Time: Cyclization reactions often require elevated temperatures. The reaction time can also be a significant factor, with incomplete reactions occurring if stopped too early and potential decomposition if heated for too long. Monitor the reaction progress closely using TLC.[1]
-
Solvent: The polarity of the solvent can influence the cyclization step. Common solvents for quinazolinone synthesis include ethanol, dimethylformamide (DMF), and toluene.[1] Consider screening different solvents to find the optimal one for your specific substrate.
-
-
-
2. Formation of Side Products
-
Question: My reaction mixture shows multiple spots on the TLC plate, and I am having difficulty isolating the desired product. What are the likely side products and how can I minimize their formation?
-
Answer: The formation of side products can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.
-
Possible Side Product: Unreacted starting materials or intermediates.
-
Troubleshooting: As mentioned above, ensure the reaction goes to completion by optimizing the reaction time and temperature.
-
-
Possible Side Product: Formation of 2,4(1H,3H)-quinazolinedione derivatives.
-
Troubleshooting: This can occur if water is present in the reaction mixture, leading to the hydrolysis of intermediates. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
-
Possible Side Product: S-alkylation of the 2-mercapto group.
-
Troubleshooting: If alkylating agents are present as impurities or are used in subsequent steps without proper purification of the 2-mercaptoquinazolinone, undesired S-alkylation can occur.[2] Ensure the purity of all reagents and intermediates.
-
-
3. Product Purification Challenges
-
Question: I am struggling to purify the final product. What are the recommended purification techniques?
-
Answer: Purifying quinazolinone derivatives can sometimes be challenging due to their polarity and potential for low solubility.
-
Recommended Techniques:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline products. Experiment with different solvent systems (e.g., ethanol, methanol, ethyl acetate/hexane) to find the best one for your compound.
-
Column Chromatography: If recrystallization is not effective or if there are closely related impurities, column chromatography on silica gel is a good alternative. A gradient elution with a solvent system like ethyl acetate and hexane is a good starting point.
-
Washing: Washing the crude product with appropriate solvents can help remove unreacted starting materials and some impurities before final purification.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a common synthetic route for this compound?
-
A common and effective method involves a two-step process. The first step is the reaction of anthranilic acid with 3-methoxypropyl isothiocyanate to form the N-(2-carboxyphenyl)-N'-(3-methoxypropyl)thiourea intermediate. The second step is the cyclization of this intermediate, typically under acidic or thermal conditions, to yield the final product.
-
-
Q2: How can I synthesize the required 3-methoxypropyl isothiocyanate?
-
3-Methoxypropyl isothiocyanate can be prepared from 3-methoxypropylamine by reacting it with carbon disulfide in the presence of a base, followed by treatment with an activating agent like ethyl chloroformate or tosyl chloride.
-
-
Q3: Are there any specific safety precautions I should take during this synthesis?
-
Yes. Carbon disulfide is highly flammable and toxic. It should be handled in a well-ventilated fume hood. Isothiocyanates can be lachrymatory and irritants. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
-
Q4: Can I use isatoic anhydride instead of anthranilic acid as a starting material?
-
Q5: How can I confirm the structure of my final product?
-
Standard analytical techniques should be used for structure confirmation. These include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical structure and the connectivity of the atoms.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the C=O and N-H or S-H bonds.
-
-
Data Presentation
| Entry | Starting Material | Cyclizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Anthranilic Acid | ||||||
| 2 | Anthranilic Acid | ||||||
| 3 | Isatoic Anhydride | ||||||
| 4 | Isatoic Anhydride |
Experimental Protocols
A generalized experimental protocol for a key step in the synthesis is provided below. Researchers should adapt and optimize this protocol based on their specific laboratory conditions and analytical monitoring.
Protocol: Cyclization of N-(2-carboxyphenyl)-N'-(3-methoxypropyl)thiourea
-
To a solution of N-(2-carboxyphenyl)-N'-(3-methoxypropyl)thiourea (1 equivalent) in a suitable solvent (e.g., ethanol, 10 mL/mmol), add the cyclizing agent (e.g., concentrated sulfuric acid, catalytic amount, or a dehydrating agent like dicyclohexylcarbodiimide (DCC), 1.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
If an acid catalyst was used, neutralize the mixture carefully with a base (e.g., saturated sodium bicarbonate solution).
-
The crude product may precipitate out of the solution. If so, collect it by filtration. If not, extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate the synthetic pathway and a troubleshooting workflow for the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low product yield.
References
- 1. Quinazolinone synthesis [organic-chemistry.org]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one and 3-(furan-2-ylmeth-yl)-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Formation
Question: My reaction has resulted in a very low yield or no desired product. What are the possible causes and how can I troubleshoot this?
Answer: Low or no product formation is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended.[1]
-
Poor Quality of Starting Materials: Impurities in your starting materials, such as anthranilic acid, isatoic anhydride, or 3-methoxypropyl isothiocyanate, can lead to side reactions and a significant reduction in the yield of the desired product.[1]
-
Troubleshooting Step: Verify the purity of your starting materials using techniques like NMR, mass spectrometry, or by checking the melting point.
-
Protocol: If impurities are detected, purify the starting materials. For instance, solid starting materials like anthranilic acid can be recrystallized from a suitable solvent (e.g., ethanol or water). Liquid starting materials can be distilled.
-
-
Suboptimal Reaction Temperature: The reaction to form the quinazolinone ring requires a specific activation energy. If the temperature is too low, the reaction may not proceed or will be very slow. Conversely, excessively high temperatures can lead to decomposition of reactants or products and the formation of byproducts.
-
Troubleshooting Step: Optimize the reaction temperature by running small-scale parallel reactions at different temperatures (e.g., room temperature, 60 °C, 80 °C, 100 °C).[1]
-
Protocol: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) to identify the optimal temperature that gives the best yield.
-
-
Incorrect Solvent: The choice of solvent is critical as it affects the solubility of reactants, the reaction rate, and the stability of intermediates.[1]
-
Troubleshooting Step: Screen a variety of solvents with different polarities.
-
Protocol: Conduct small-scale reactions in solvents such as ethanol, isopropanol, dimethylformamide (DMF), and dioxane to determine the most effective one for your specific reaction.
-
-
Inefficient Cyclization: The final step of the synthesis is an intramolecular cyclization. If this step is inefficient, the open-chain thiourea intermediate may be the major product.
-
Troubleshooting Step: The cyclization of the thiourea intermediate is often promoted by either acidic or basic conditions.
-
Protocol: If your reaction is run under neutral conditions, try adding a catalytic amount of a base like triethylamine or a mild acid.
-
Issue 2: Formation of Significant Impurities or Byproducts
Question: My TLC and NMR analysis show the presence of significant impurities alongside my desired product. What are these byproducts and how can I minimize their formation?
Answer: The formation of byproducts is a common challenge. Identifying the nature of the impurity is the first step to mitigating its formation.
-
Unreacted Starting Materials: The most common "impurities" are often unreacted starting materials.
-
Troubleshooting Step: Ensure the stoichiometry of your reactants is correct. Monitor the reaction progress using TLC to ensure it has gone to completion.
-
Protocol: If the reaction appears to have stalled, consider extending the reaction time or slightly increasing the temperature.
-
-
Formation of Dihydroquinazolinone: In some cases, a major byproduct can be the corresponding 2,3-dihydro quinazoline-4(1H)-one.[2]
-
Troubleshooting Step: This can sometimes be influenced by the reaction conditions.
-
Protocol: Experiment with different solvents and temperatures to disfavor the formation of this byproduct.
-
-
Hydrolysis of Isothiocyanate: The isothiocyanate starting material can be sensitive to hydrolysis, especially in the presence of water and at elevated temperatures.
-
Troubleshooting Step: Ensure you are using anhydrous solvents and reagents.
-
Protocol: Dry your solvents using standard laboratory procedures and handle the isothiocyanate in an inert atmosphere if possible.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves the reaction of anthranilic acid or isatoic anhydride with 3-methoxypropyl isothiocyanate.[3] The reaction typically proceeds in a suitable solvent, such as ethanol or DMF, under reflux conditions. The mechanism involves the initial formation of a thiourea derivative, which then undergoes intramolecular cyclization to form the quinazolinone ring.[3]
Q2: How can I prepare 3-methoxypropyl isothiocyanate if it is not commercially available?
A2: 3-methoxypropyl isothiocyanate can be synthesized from the corresponding primary amine, 3-methoxypropylamine. A common method is the reaction of the amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then treated with a desulfurizing agent like tosyl chloride or di-tert-butyl dicarbonate to yield the isothiocyanate.[4][5]
Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of the reaction. For product characterization, a combination of techniques is recommended, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of the final compound.
Q4: My final product is difficult to purify. What purification methods are most effective?
A4: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents) is often the most effective method for purification. If the product is an oil or if recrystallization is ineffective, column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) is recommended.[1]
Data Presentation
Table 1: Effect of Solvent on the Yield of 2-Aryl-Substituted Quinazolin-4(3H)-ones.
Note: This data is for the synthesis of analogous 2-aryl-substituted quinazolin-4(3H)-ones and serves as a general guide for solvent selection.
| Entry | Solvent | Yield (%) |
| 1 | DMF | 85-91 |
| 2 | Water | 85-91 |
| 3 | Ethanol | Ineffective |
| 4 | Toluene | Ineffective |
| 5 | THF | Ineffective |
Source: Adapted from Benchchem.[1]
Table 2: Optimization of Reaction Conditions for Quinazolin-4(3H)-one Synthesis.
Note: This data is for a related quinazolin-4(3H)-one synthesis and illustrates the impact of catalyst and temperature optimization.
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | 100 | 12 | 45 |
| 2 | p-TsOH | 100 | 8 | 78 |
| 3 | Acetic Acid | 100 | 8 | 72 |
| 4 | p-TsOH | 80 | 12 | 65 |
| 5 | p-TsOH | 120 | 6 | 85 |
Experimental Protocols
Protocol 1: Synthesis of 3-methoxypropyl isothiocyanate from 3-methoxypropylamine
This protocol is a general procedure for the synthesis of isothiocyanates from primary amines and may require optimization.
-
To a solution of 3-methoxypropylamine (1 equivalent) in dichloromethane (DCM), add triethylamine (2.2 equivalents).
-
Cool the mixture in an ice bath and add carbon disulfide (1.1 equivalents) dropwise.
-
Allow the reaction to stir at room temperature for 2 hours.
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To the resulting dithiocarbamate salt solution, add tosyl chloride (1.1 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
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Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-methoxypropyl isothiocyanate, which can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound
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In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in ethanol.
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Add 3-methoxypropyl isothiocyanate (1.1 equivalents) to the solution.
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Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
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If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Mandatory Visualization
References
Technical Support Center: Purification of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one. The following sections offer structured guidance to overcome common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method to purify this compound?
A1: The optimal purification strategy depends on the scale of your synthesis and the nature of the impurities present.[1] For initial purification, particularly for removing baseline impurities, recrystallization is often a practical and cost-effective first step.[1][2] For more challenging separations of compounds with varying polarities, column chromatography is highly effective.[1] To achieve very high purity levels (>99%) or to separate closely related analogs, preparative High-Performance Liquid Chromatography (HPLC) is the recommended method.[1]
Q2: How can I identify common impurities in my sample of this compound?
A2: Common impurities typically arise from unreacted starting materials, such as anthranilic acid derivatives, or by-products formed during the cyclization reaction.[1][2] Essential analytical techniques for identifying these impurities include Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1]
Q3: My purified this compound still shows impurities by TLC/HPLC. What should I do?
A3: If minor impurities persist after an initial purification step, employing a second, different purification technique is advisable.[1] For instance, if you initially performed column chromatography, a subsequent recrystallization can significantly enhance purity.[1] Alternatively, repeating the column chromatography with a shallower solvent gradient can improve the separation of closely related impurities.[1]
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on solubility differences at varying temperatures. Below are common issues and their solutions.
| Problem | Potential Causes | Solutions |
| Compound does not crystallize upon cooling | - Too much solvent was used.- The chosen solvent is unsuitable. | - Reheat the solution to evaporate some solvent and re-cool.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath to further decrease solubility.[1] |
| An oily product forms instead of crystals ("oiling out") | - The compound's melting point is lower than the solvent's boiling point.- The solution is supersaturated or cooling is too rapid.- High concentration of impurities is present. | - Use a solvent with a lower boiling point.- Allow the solution to cool more slowly at room temperature before placing it in an ice bath.- Consider a preliminary purification by column chromatography to remove impurities.[1] |
| Low yield of recrystallized product | - The compound has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent for dissolution.- Select a different solvent or a solvent mixture where the compound is less soluble at low temperatures.- Preheat the filtration apparatus (funnel, filter paper, receiving flask) to prevent premature crystallization.[1] |
| Colored impurities remain in the final product | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the desired product).- Perform a preliminary purification by column chromatography. |
Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase as a mobile phase passes through.
| Problem | Potential Causes | Solutions |
| Poor separation of compounds (overlapping bands) | - Inappropriate solvent system (eluent).- Column overloading.- Improperly packed column (channeling). | - Optimize the solvent system using TLC. Aim for an Rf value between 0.2 and 0.4 for the target compound. If Rf is too high, decrease eluent polarity; if too low, increase polarity.- Reduce the amount of crude product loaded onto the column.- Ensure the column is packed uniformly without cracks or air bubbles.[3] |
| Compound elutes too quickly | - The solvent system is too polar. | - Decrease the polarity of the mobile phase.[3] |
| Compound does not elute from the column | - The solvent system is not polar enough.- The compound may have decomposed on the silica gel. | - Gradually increase the polarity of the mobile phase.- Consider deactivating the silica gel with a small amount of a base like triethylamine in the mobile phase, or use a different stationary phase such as alumina.[3] |
| Tailing of spots/peaks on TLC/fractions | - The compound is interacting too strongly with the stationary phase.- The compound is not sufficiently soluble in the eluent. | - Add a small amount of a polar solvent (e.g., methanol) or an acid/base (e.g., acetic acid/triethylamine) to the eluent to improve elution.- Choose a different solvent system where the compound is more soluble. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection : Perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures like ethanol/water) to find an ideal solvent that dissolves the compound when hot but sparingly when cold.[1]
-
Dissolution : Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the selected hot solvent until the compound fully dissolves.[1]
-
Hot Filtration (Optional) : If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1]
-
Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[1][4]
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Isolation : Collect the formed crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove residual soluble impurities.[1][4]
-
Drying : Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.[1]
Protocol 2: Flash Column Chromatography
-
Stationary Phase : Use silica gel (typically 230-400 mesh) as the stationary phase.[1]
-
Solvent System (Eluent) : Determine an appropriate solvent system using TLC. A common starting point for quinazolinone derivatives is a mixture of hexane and ethyl acetate.[1][4] Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the target compound.
-
Column Packing : Prepare a slurry of silica gel in the initial eluent and pour it into the column. Allow it to settle, ensuring uniform packing without air bubbles. Add a layer of sand on top of the silica gel to prevent disturbance.[1]
-
Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent. Carefully apply the sample to the top of the silica bed.[1][3]
-
Elution : Begin eluting with the mobile phase, starting with the determined solvent mixture. Collect fractions and monitor the separation using TLC.[3]
-
Isolation : Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualized Workflows
Caption: A generalized workflow for selecting a purification method.
Caption: A logical guide for troubleshooting common recrystallization issues.
References
overcoming solubility issues of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one in assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a yellow solid compound with the molecular formula C₁₂H₁₄N₂O₂S.[1] It is widely used in pharmaceutical research due to its potential anticancer activity.[1] Quinazolinone derivatives, as a class of compounds, are known to exhibit a broad range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.
Q2: Why does this compound have poor aqueous solubility?
The low aqueous solubility of many quinazolinone derivatives, including this compound, is often attributed to their chemical structure. These molecules typically feature a rigid, fused heterocyclic ring system which, combined with lipophilic substituents, leads to high crystal lattice energy and low polarity. This makes it challenging for water molecules to effectively solvate the compound. A related compound, 2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one, has a very low aqueous solubility of less than 0.3 µg/mL at pH 7.4, suggesting that this compound is also likely to be poorly soluble in aqueous solutions.[2]
Q3: What is the first step to solubilize this compound for an in vitro assay?
The initial and most common approach is to prepare a concentrated stock solution in a water-miscible organic solvent.[3] Dimethyl sulfoxide (DMSO) is the most frequently used solvent for this purpose.[3] For compounds that are difficult to dissolve even in DMSO, gentle warming (e.g., 37-60°C) and sonication can be employed to aid dissolution.[3]
Q4: My compound dissolves in DMSO but precipitates when diluted into my aqueous assay buffer. What should I do?
This is a common issue known as precipitation upon dilution. Here are several strategies to address this:
-
Reduce the Final Concentration: The simplest solution is to lower the final concentration of the compound in the assay to a level below its solubility limit in the final assay medium.[3]
-
Use a Co-solvent: Incorporating a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) in your aqueous buffer can increase the compound's solubility.[3][4]
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Add a Surfactant: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 80 (Polysorbate 80) or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, thereby keeping it in solution.[3][5]
-
Utilize Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the compound, enhancing its aqueous solubility.[4]
Q5: How does pH affect the solubility of this compound?
The quinazolinone scaffold contains basic nitrogen atoms, which means the solubility of its derivatives can be pH-dependent.[3] Generally, for weakly basic compounds, solubility is higher in acidic conditions (lower pH) where the molecule can become protonated and thus more polar. Conversely, solubility tends to decrease in neutral or basic pH.[3] It is important to consider the pH of your assay buffer and whether adjusting it is feasible without compromising the experiment.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your research.
| Problem / Observation | Probable Cause | Recommended Solution(s) |
| Compound won't dissolve in 100% DMSO. | Insufficient solvent volume or use of low-quality/hydrated DMSO. | Increase the volume of fresh, anhydrous DMSO. Gentle warming and ultrasonication can also facilitate dissolution.[3] |
| Stock solution in DMSO precipitates upon storage at 4°C or -20°C. | The compound's solubility in DMSO is temperature-dependent. | If the compound's stability allows, store the stock solution at room temperature. If refrigeration is necessary, gently warm and vortex the solution to ensure it is fully redissolved before use.[3] |
| Inconsistent results in cell-based assays. | Precipitation of the compound in the cell culture medium. | Visually inspect the wells for any signs of precipitation. Consider using one of the solubilization strategies mentioned in the FAQs, such as adding a co-solvent or surfactant to the medium. |
| Low oral bioavailability in animal studies despite good in vitro activity. | Poor dissolution of the compound in the gastrointestinal tract. | Explore formulation strategies such as particle size reduction (micronization or nanosizing) or creating amorphous solid dispersions with hydrophilic polymers (e.g., PVP, PEG).[4][5] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
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Solvent Selection: Choose a high-purity, anhydrous water-miscible organic solvent. DMSO is the primary choice.
-
Weighing: Accurately weigh a precise amount of this compound.
-
Dissolution: Add the appropriate volume of the selected solvent to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Aiding Solubilization (if necessary): If the compound does not readily dissolve, gently warm the solution (e.g., in a 37°C water bath) and/or sonicate for short intervals until the solid is completely dissolved.
-
Storage: Store the stock solution as recommended, protecting it from light and moisture. For many compounds, storage at room temperature is preferable to refrigeration to avoid precipitation.[3]
Protocol 2: Preparation of an Amorphous Solid Dispersion (for improved dissolution)
-
Component Selection: Choose a suitable hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30, PEG 6000) and a volatile organic solvent (e.g., methanol, ethanol) in which both the compound and the carrier are soluble.[4]
-
Dissolution: Accurately weigh the compound and the carrier in a predetermined ratio (e.g., 1:3 drug-to-carrier by weight). Dissolve both components completely in the chosen solvent in a round-bottom flask.[4]
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Solvent Removal: Use a rotary evaporator to remove the solvent under reduced pressure. Maintain a low temperature (e.g., 40-50°C) to prevent thermal degradation. Continue evaporation until a solid film is formed on the flask wall.[4]
-
Drying and Collection: Further dry the solid dispersion under vacuum to remove any residual solvent. The resulting amorphous solid can then be collected and used for subsequent experiments.
Potential Signaling Pathways and Experimental Workflows
Quinazolinone derivatives are known to exert their anticancer effects by targeting various signaling pathways crucial for tumor growth and survival. While the specific targets of this compound are not definitively established in the provided search results, related compounds are known to inhibit protein kinases such as EGFR, VEGFR, and those in the PI3K/Akt pathway.
Experimental Workflow for Solubility Assessment
Caption: A stepwise workflow for troubleshooting solubility issues.
Potential Target Signaling Pathway: EGFR
Caption: Inhibition of the EGFR signaling cascade by a quinazolinone compound.
Potential Target Signaling Pathway: VEGFR
Caption: Inhibition of the VEGFR signaling cascade by a quinazolinone compound.
Potential Target Signaling Pathway: PI3K/Akt
Caption: Inhibition of the PI3K/Akt signaling cascade by a quinazolinone compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one | C16H14N2O2S | CID 852588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Synthesis of 2-Mercapto-quinazolin-4(3H)-one
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during the synthesis of 2-mercapto-quinazolin-4(3H)-one.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2-mercapto-quinazolin-4(3H)-one, providing potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solutions |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Inappropriate solvent. - Formation of side products. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the reaction temperature. For the reaction of anthranilic acid with thiourea, temperatures around 150-160°C are often employed.[1] - Use a high-boiling point polar solvent like Dimethylformamide (DMF) or consider solvent-free conditions. - Refer to the specific side product entries below to minimize their formation. |
| Presence of Unreacted Anthranilic Acid | - Insufficient reaction time or temperature. - Poor quality of thiourea or isothiocyanate. | - Extend the reaction time and/or increase the temperature, monitoring by TLC. - Ensure the purity of the thiourea or isothiocyanate reagent. |
| Formation of a Major Side Product (especially when using Isatoic Anhydride) | - When using isatoic anhydride in the presence of an aldehyde and a primary amine (or ammonia source), the formation of 2,3-dihydroquinazolin-4(1H)-one is a common side reaction. | - If the desired product is the 2-mercapto derivative, the use of anthranilic acid and a thiourea derivative is the more direct route. - If using isatoic anhydride, carefully control the reaction conditions to favor the formation of the desired quinazolinone. The mechanism involves the initial formation of an anthranilamide intermediate, which then condenses with the aldehyde.[2][3][4] |
| Difficult Purification of the Final Product | - Presence of multiple side products. - Poor crystallization. | - Optimize the reaction conditions to minimize the formation of impurities. - For purification, recrystallization from a suitable solvent such as ethanol or DMF is often effective.[1] Column chromatography can be used for more challenging separations. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 2-mercapto-quinazolin-4(3H)-one?
A1: The two most prevalent methods for synthesizing 2-mercapto-quinazolin-4(3H)-one are:
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From Anthranilic Acid: This involves the condensation of anthranilic acid with thiourea or a substituted isothiocyanate. This is a direct and widely used method.[5][6]
-
From Isatoic Anhydride: This route also involves reaction with a source of thiocarbonyl, but can be more prone to the formation of certain side products like 2,3-dihydroquinazolin-4(1H)-ones if other reactants like aldehydes are present.
Q2: What are the key reaction parameters to control for minimizing side products?
A2: The critical parameters to optimize are:
-
Temperature: The reaction temperature significantly influences the reaction rate and the formation of byproducts. For the synthesis from anthranilic acid and phenyl thiourea, a temperature range of 150-160°C for about 2 hours has been reported to be effective.[1]
-
Solvent: The choice of solvent can impact reactant solubility and reaction pathways. High-boiling polar solvents like DMF are often used. In some cases, solvent-free conditions or the use of green solvents like deep eutectic solvents have been explored to improve yields.
-
Purity of Reactants: Using high-purity starting materials is crucial to prevent unwanted side reactions.
Q3: What is a common side product when using isatoic anhydride, and how can I avoid it?
A3: A significant side product when using isatoic anhydride, particularly in multi-component reactions involving an aldehyde and an amine or ammonia source, is 2,3-dihydroquinazolin-4(1H)-one . Its formation proceeds through the initial reaction of isatoic anhydride with the amine to form an anthranilamide intermediate, which then condenses with the aldehyde and cyclizes. To avoid this, if your target is specifically the 2-mercapto derivative, it is generally more straightforward to use the synthetic route starting from anthranilic acid and thiourea or an appropriate isothiocyanate.
Quantitative Data on Reaction Conditions
The following table summarizes the impact of different solvents on the yield of quinazolinone synthesis. While specific data for 2-mercapto-quinazolin-4(3H)-one is varied across literature, the general trend for quinazolinone synthesis indicates a preference for polar solvents.
| Solvent | Typical Yield Range for Quinazolinone Synthesis | Reference |
| Dimethylformamide (DMF) | Good to Excellent (can be >80%) | General observation in heterocyclic synthesis |
| Water | Can provide good yields in certain green chemistry protocols | General observation in green chemistry |
| Ethanol | Moderate to good yields, often used for recrystallization | [6] |
| Toluene | Generally lower yields compared to polar solvents | General observation in heterocyclic synthesis |
| Tetrahydrofuran (THF) | Generally lower yields compared to polar aprotic solvents | General observation in heterocyclic synthesis |
Experimental Protocols
Protocol 1: Synthesis of 2-Mercapto-3-phenyl-quinazolin-4(3H)-one from Anthranilic Acid
This protocol is adapted from a literature procedure for the synthesis of a 3-substituted derivative and can be modified for the parent compound.
Materials:
-
Anthranilic acid
-
Phenyl thiourea
-
Oil bath
Procedure:
-
A mixture of anthranilic acid (0.1 mol) and phenyl thiourea (0.1 mol) is placed in a round-bottom flask.[1]
-
The flask is heated in an oil bath at 150-160°C for 2 hours.[1]
-
After cooling, the solidified reaction mass is treated with a suitable solvent (e.g., ethanol) to facilitate precipitation.
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The crude product is collected by filtration, washed with cold solvent, and dried.
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Recrystallization from DMF can be performed for further purification.[1]
Visualizations
Reaction Pathway and Side Product Formation
Caption: Main synthesis route and a common side reaction pathway.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemmethod.com [chemmethod.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing N-Alkylation of 2-Mercaptoquinazolinones
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the successful N-alkylation of 2-mercaptoquinazolinones.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process.
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yields in the N-alkylation of 2-mercaptoquinazolinones can stem from several factors. The primary challenge is often the reduced nucleophilicity of the nitrogen atom within the quinazolinone ring system.
Possible Causes & Solutions:
-
Insufficient Base Strength: The chosen base may not be strong enough to effectively deprotonate the nitrogen, which is essential for the reaction to proceed. Consider switching to a stronger base. For instance, if potassium carbonate (K₂CO₃) is ineffective, sodium hydride (NaH) can be used, although care must be taken as it can sometimes lead to side reactions like dialkylation.[1][2]
-
Inappropriate Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increasing the temperature to a range of 80-120°C is a common strategy.[2]
-
Poor Solvent Choice: The solvent plays a crucial role in dissolving reactants and stabilizing intermediates. Polar aprotic solvents such as DMF (N,N-Dimethylformamide), DMSO (Dimethyl sulfoxide), or acetonitrile are generally preferred as they can enhance reaction rates.[2]
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Sub-optimal Reaction Method: Conventional heating methods can sometimes be inefficient. Consider alternative techniques such as microwave-assisted synthesis, which has been shown to reduce reaction times and improve yields for quinazolinone synthesis.[3][4] Another powerful method is Phase-Transfer Catalysis (PTC), which can enhance reactivity and allow for the use of simpler, inorganic bases.[5][6]
Q2: I am observing multiple spots on my TLC plate, indicating side products. What are they and how can I minimize them?
A2: The most common side products in this reaction are the result of competing S-alkylation and over-alkylation (N,N-dialkylation).
Side Products & Minimization Strategies:
-
S-Alkylation vs. N-Alkylation (Regioselectivity): The 2-mercaptoquinazolinone scaffold has two potential nucleophilic sites: the nitrogen at position 3 (N3) and the sulfur of the mercapto group (S2). Alkylation can occur at either site. Studies have shown that under classical two-phase conditions (e.g., an alkali metal carbonate base in an aprotic solvent), the reaction can be regioselective for 3-N-alkylation.[7][8] However, reaction conditions can influence this outcome. Using Phase-Transfer Catalysis (PTC) with a catalyst like tetrabutylammonium bromide (TBAB) can sometimes favor S-alkylation, depending on the alkylating agent used.[9] To favor N-alkylation, ensure anhydrous conditions and consider using a strong base like NaH to generate the N-anion.
-
N,N-Dialkylation: If your starting material has another reactive N-H bond, or if the mono-alkylated product can be further alkylated, dialkylation can occur. This is more likely with stronger bases like NaH and an excess of the alkylating agent.[1] To minimize this, use a stoichiometric amount or a slight excess (1.1 to 1.2 equivalents) of the 2-mercaptoquinazolinone relative to the alkylating agent.
Q3: The purification of my N-alkylated product is difficult. What strategies can I use?
A3: Purification challenges often arise from unreacted starting materials, the presence of both N- and S-alkylated isomers, or residual base and salts.
Purification Tips:
-
Aqueous Work-up: After the reaction is complete, cool the mixture, dilute it with water, and extract your product with an appropriate organic solvent like ethyl acetate. This will help remove inorganic salts and highly polar impurities.
-
Column Chromatography: This is the most effective method for separating the desired N-alkylated product from the S-alkylated isomer and other byproducts. A silica gel column with a gradient elution system, typically starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a solvent like ethyl acetate, is recommended.
-
Recrystallization: If the crude product is a solid and of reasonable purity after an initial work-up, recrystallization from a suitable solvent system can be a highly effective final purification step.
Below is a troubleshooting workflow to help diagnose and solve common issues.
Caption: Troubleshooting Decision Tree for N-Alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the typical role of the base in this reaction?
A1: The base is critical for deprotonating the N-H group at the N3 position of the quinazolinone ring. This generates a nucleophilic anion that then attacks the electrophilic alkylating agent (e.g., an alkyl halide) in an SN2 reaction. The strength of the base can influence the reaction rate and, in some cases, the selectivity. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[1][4]
Q2: Which solvents are most effective for the N-alkylation of 2-mercaptoquinazolinones?
A2: Polar aprotic solvents are generally the most effective choice. These solvents can dissolve the reactants and stabilize the charged intermediates formed during the reaction without participating in the reaction themselves. Recommended solvents include N,N-Dimethylformamide (DMF), acetonitrile, and dioxane.[2][9]
Q3: What is Phase-Transfer Catalysis (PTC) and why is it useful for this reaction?
A3: Phase-Transfer Catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a solid and a liquid).[9] A phase-transfer catalyst, such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports one of the reactants (usually the anion) from one phase to the other where the reaction can occur. PTC offers several advantages:
-
It allows the use of inexpensive and safer inorganic bases like K₂CO₃ or NaOH.[5]
-
It can increase reaction rates and yields.
-
It often enables the use of more environmentally friendly solvents.[5]
-
It can be used to control the regioselectivity of the reaction (N- vs. S-alkylation).[9]
Q4: Can microwave irradiation be used to improve the reaction?
A4: Yes, microwave-assisted synthesis is a highly effective method for promoting the synthesis and alkylation of quinazolinone derivatives.[3][10] Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and cleaner reactions.[4] This technique is considered a green chemistry approach as it can reduce energy consumption and solvent use.[11]
Data Presentation: Reaction Condition Optimization
The following table summarizes the effect of different bases and solvents on the N-alkylation of quinazolinone-related scaffolds, as reported in the literature. This data can serve as a starting point for designing your experiments.
| Entry | Starting Material | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Mercaptoquinazolin-4(3H)-one | K₂CO₃ (anhyd.) | Dioxane | 25 | 2-4 | N/A | [9] |
| 2 | 2-Chloro-4(3H)-quinazolinone | K₂CO₃ | DMF | 80 | 12 | 85 | [12][13][14] |
| 3 | 6-(Amino)pyrimidine derivative | NaH (3.0) | THF | RT | 24 | 52.3 | [1] |
| 4 | Isatin | K₂CO₃ | DMF (drops) | MW | <10 min | High | [4] |
| 5 | Quinazolin-4-one | Cs₂CO₃ (1.5) | N/A | MW, 130 | 2 | up to 92 | [10] |
Note: Yields are highly substrate and alkylating agent dependent. This table provides a general guideline.
Experimental Protocols
Protocol 1: General N-Alkylation using Conventional Heating
This protocol is a generalized procedure based on common practices for N-alkylation.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-mercaptoquinazolinone (1.0 eq.) and a suitable anhydrous solvent (e.g., DMF, 20 mL per gram of starting material).
-
Add Base: Add a finely powdered anhydrous base (e.g., K₂CO₃, 2.0 eq.).
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Add Alkylating Agent: Add the alkylating agent (e.g., an alkyl bromide, 1.2 eq.) to the suspension.
-
Reaction: Heat the mixture to 80-100°C and stir vigorously. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and stir until a precipitate forms.
-
Isolation: Collect the solid product by vacuum filtration, wash it thoroughly with water, and dry it under vacuum.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).
Caption: General Workflow for Conventional N-Alkylation.
Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)
This protocol is adapted from procedures utilizing PTC for enhanced reactivity.[9]
-
Reaction Setup: In a round-bottom flask, combine 2-mercaptoquinazolin-4(3H)-one (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, 0.1 eq.).
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Add Solvent: Add a suitable solvent such as dioxane or toluene.
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Add Alkylating Agent: Add the haloorganic reagent (alkylating agent, 1.2 eq.).
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Reaction: Stir the mixture vigorously at room temperature (25°C) for 2-4 hours. Efficient stirring is crucial for effective phase transfer.
-
Work-up & Purification: Follow the same work-up and purification steps as described in Protocol 1. The PTC catalyst is typically water-soluble and will be removed during the aqueous work-up.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Microwave-assisted synthesis of bioactive quinazolines and quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple and efficient microwave assisted N-alkylation of isatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. phasetransfer.com [phasetransfer.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. N- and / or O- Alkylation of Quinazolinone Derivatives [ideas.repec.org]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unveiling the Untapped Potential of Bertagnini’s Salts in Microwave-Assisted Synthesis of Quinazolinones | MDPI [mdpi.com]
- 12. Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation | DNDi [dndi.org]
- 14. Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation | DNDi América Latina [dndial.org]
troubleshooting inconsistent results in biological assays with 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one in biological assays. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and ensure reliable experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
| Potential Cause | Recommended Solution |
| Compound Precipitation: The compound may be precipitating out of the aqueous assay media upon dilution from a DMSO stock. | 1. Visually Inspect: Check for precipitates in your assay plates. 2. Reduce Final Concentration: Lower the final concentration of the compound in the assay. 3. Use Co-solvents: Introduce a small percentage (1-5% v/v) of a water-miscible co-solvent like ethanol or propylene glycol to the assay buffer.[1] 4. Optimize Dilution: Perform serial dilutions in a manner that minimizes the time the compound is in a supersaturated state. |
| Compound Instability: The quinazolinone ring can be susceptible to degradation under certain conditions.[2] | 1. pH Monitoring: Ensure the pH of your assay buffer is within a stable range for the compound (typically near neutral). Avoid boiling in acidic or alkaline solutions.[2] 2. Fresh Preparations: Prepare fresh dilutions of the compound for each experiment from a recently prepared stock solution. |
| Cell Line Variability: Different cell lines or passage numbers can exhibit varying sensitivities. | 1. Standardize Cell Culture: Use cells within a consistent and low passage number range. 2. Cell Viability Check: Ensure high cell viability (>95%) before starting the experiment. |
| Assay Readout Interference: The compound may interfere with the assay detection method (e.g., fluorescence, luminescence). | 1. Run Controls: Include compound-only controls (without cells) to check for background signal. 2. Alternative Assays: Consider using an orthogonal assay method to confirm results. |
Issue 2: Poor Solubility in Aqueous Buffers
| Potential Cause | Recommended Solution |
| High Lipophilicity: The quinazolinone scaffold and substituents contribute to low aqueous solubility.[1] | 1. DMSO Stock: Prepare a high-concentration stock solution in 100% DMSO. Gentle warming and sonication can aid dissolution.[1] 2. Co-solvents: As mentioned above, use of co-solvents can enhance solubility.[1] 3. pH Adjustment: The solubility of quinazolinone-based compounds can be pH-dependent. Test solubility at different pH values if compatible with your assay.[1] |
| Precipitation from Stock: The compound may precipitate from the DMSO stock upon storage, especially at low temperatures. | 1. Room Temperature Storage: If the compound is stable, store the DMSO stock at room temperature.[1] 2. Re-dissolving: If refrigeration is necessary, gently warm and vortex the stock solution to ensure complete re-dissolution before use.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of quinazolinone derivatives due to their generally poor water solubility.[1] For challenging cases, gentle warming and ultrasonication can be employed to facilitate dissolution.[1]
Q2: How should I store the stock solution?
A2: For short-term storage, it is often recommended to store DMSO stock solutions at room temperature to avoid precipitation, provided the compound is stable.[1] For long-term storage, aliquoting and storing at -20°C or -80°C is advisable. Before use, ensure any frozen stock is completely thawed and vortexed to ensure homogeneity.
Q3: My compound shows potent activity in biochemical assays but is less active in cell-based assays. What could be the reason?
A3: This discrepancy can arise from several factors:
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Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
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Efflux by Transporters: The compound could be a substrate for cellular efflux pumps, which actively remove it from the cell.
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Intracellular Metabolism: The compound may be rapidly metabolized to an inactive form within the cell.
Q4: Are there any known off-target effects of quinazolinone derivatives?
A4: Quinazolinone derivatives have been reported to interact with a variety of biological targets.[2][3][4] Depending on the specific substitutions, they can exhibit a range of activities.[2] It is always recommended to perform counter-screens or use target-specific assays to confirm the mechanism of action.
Experimental Protocols
1. Preparation of Stock Solution
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Accurately weigh the desired amount of this compound.
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Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
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If necessary, gently warm the solution (not exceeding 40°C) and sonicate until the compound is completely dissolved.
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Store the stock solution as recommended.
2. Cell Viability (MTT) Assay
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Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Prepare serial dilutions of this compound in cell culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 0.5%.
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Replace the existing medium with the medium containing the compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
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Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
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Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
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Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
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Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
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Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: A typical experimental workflow for evaluating the cytotoxicity of a compound.
References
Technical Support Center: Stability of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
Based on the general stability of quinazolinone derivatives, the primary factors influencing the stability of this compound in solution are likely to be pH, temperature, light, and the presence of oxidizing agents. Quinazolinone compounds can be susceptible to hydrolysis under acidic or basic conditions, and this degradation can be accelerated at elevated temperatures.[1][2] Additionally, some quinazoline derivatives have been shown to be unstable when exposed to light.[3] The mercapto group is also a known site of oxidative degradation.
Q2: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, potential degradation routes can be inferred based on its chemical structure. These include:
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Hydrolysis: Cleavage of the amide bond in the quinazolinone ring, particularly under harsh acidic or basic conditions, leading to ring-opening.[1]
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Oxidation: The 2-mercapto group is susceptible to oxidation, which could lead to the formation of a disulfide dimer or further oxidation to sulfonic acid derivatives.
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Photodegradation: Exposure to light, particularly UV radiation, may lead to the formation of various photoproducts.[3]
Q3: In which solvents is the compound expected to be most stable?
For many quinazolinone derivatives, polar aprotic solvents are often suitable for creating stock solutions. However, it is crucial to perform preliminary stability tests in the specific solvent system to be used in your experiments. In some cases, O-alkylation of the quinazolinone ring has been observed to be more likely in polar solvents, which could be a consideration for long-term storage.[4] For aqueous buffers, it is advisable to use freshly prepared solutions and protect them from light.
Q4: How can I monitor the stability of my compound in solution?
A stability-indicating analytical method is essential for monitoring the degradation of the compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose. A validated HPLC method should be able to separate the parent compound from its potential degradation products, allowing for the quantification of the parent compound over time.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid loss of parent compound peak in HPLC analysis of aqueous solutions. | Hydrolysis (pH-dependent). | Prepare fresh solutions before use. Investigate the stability of the compound in a range of buffered solutions (e.g., pH 3, 7, 9) to determine the optimal pH for your experiments. Store solutions at low temperatures (e.g., 2-8 °C) and protect from light. |
| Appearance of new, more polar peaks in the chromatogram. | Oxidative degradation of the mercapto group (e.g., to sulfonic acid) or hydrolytic ring opening. | De-gas solvents to remove dissolved oxygen. Consider the addition of an antioxidant if compatible with the experimental design. Ensure proper storage conditions to minimize exposure to air. |
| Appearance of a new, less polar peak, potentially with a doubled molecular weight in LC-MS. | Formation of a disulfide dimer through oxidation of the mercapto group. | Use freshly prepared solutions. Minimize headspace in vials to reduce exposure to oxygen. Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage of solid material. |
| Inconsistent results between experiments conducted on different days. | Photodegradation from exposure to ambient or laboratory light. | Protect solutions from light at all times by using amber vials or covering containers with aluminum foil. Minimize the exposure of the compound to light during handling and preparation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[2][5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[2]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Spread a thin layer of the solid compound in a petri dish and place it in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general starting point for developing an HPLC method to separate this compound from its degradation products.
Instrumentation:
-
A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a buffer such as phosphate buffer, pH 7.0). The gradient can be optimized to achieve the best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by obtaining the UV spectrum of the compound (e.g., 254 nm or the lambda max).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Development and Validation:
-
The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.
-
Peak purity analysis of the parent compound peak under stress conditions should be performed using a photodiode array (PDA) detector to ensure that no degradation products are co-eluting.
Data Presentation
Table 1: Summary of Forced Degradation Results
| Stress Condition | Incubation Time (hours) | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 M HCl, 60°C | 24 | ||
| 0.1 M NaOH, 60°C | 24 | ||
| 3% H₂O₂, RT | 24 | ||
| Thermal (Solid), 60°C | 48 | ||
| Photolytic (Solution) | 24 |
(Note: This table should be populated with experimental data.)
Visualizations
Caption: Workflow for assessing the stability of the compound.
Caption: Hypothetical degradation pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Mercaptobenzothiazole Degradation Pathway [eawag-bbd.ethz.ch]
- 3. Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Mercaptobenzothiazole degradation in laboratory fed-batch systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on direct and indirect photodegradation of 2-Mercaptobenzothiazole [unitesi.unive.it]
Technical Support Center: Refining Molecular Modeling Parameters for 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining molecular modeling parameters for 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one.
Frequently Asked Questions (FAQs)
Q1: Why are standard force field parameters often insufficient for novel molecules like this compound?
A1: Standard force fields like GAFF (General Amber Force Field) and CGenFF (CHARMM General Force Field) are parameterized for a broad range of common chemical fragments.[1][2] Novel molecules, particularly those with complex aromatic systems and flexible side chains like this compound, may contain chemical environments that are not well-represented in the parameter libraries.[2][3] This can lead to inaccuracies in representing the molecule's geometry, conformational energies, and intermolecular interactions.[2] Therefore, a custom parameterization is often necessary to achieve reliable simulation results.
Q2: What are the most critical parameters to refine for this molecule?
A2: For a molecule with a quinazolinone core and a flexible sidechain, the most critical parameters to refine are typically:
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Partial Atomic Charges: These govern the electrostatic interactions, which are crucial for intermolecular interactions, including protein-ligand binding. Quantum mechanical (QM) calculations are the gold standard for deriving accurate charges.
-
Dihedral Angle Parameters: These control the conformational flexibility of the 3-methoxypropyl sidechain and its orientation relative to the quinazolinone ring. In conjugated systems, these torsions can have a significant impact on the overall molecular shape and energy.[2]
-
Bonded Parameters (Bonds and Angles): While less frequently a source of major error, it is good practice to verify these against QM calculations, especially for any unusual bond types.
Q3: What computational methods are recommended for parameter derivation?
A3: A combination of quantum mechanics (QM) and molecular mechanics (MM) methods is recommended. Density Functional Theory (DFT) is a widely used QM method for calculating molecular properties like geometries, vibrational frequencies, and electrostatic potentials, which are then used to derive the MM parameters.[4][5] For instance, DFT with a functional like B3LYP and a basis set such as 6-31G(d,p) can provide a good balance of accuracy and computational cost for this type of molecule.[6]
Q4: How can I validate the refined parameters?
A4: Validation is a critical step. Common approaches include:
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Comparison with QM data: The energies of different conformations calculated with your new MM parameters should correlate well with the energies from higher-level QM calculations.
-
Reproduction of experimental data: If available, you can compare simulated properties with experimental data. For example, you can compare the simulated conformational preferences with those determined by NMR spectroscopy.
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Molecular Dynamics (MD) simulations: Running short MD simulations in a relevant environment (e.g., water) can help assess the stability of the molecule with the new parameters and identify any unphysical behavior.[7][8]
Troubleshooting Guides
Issue 1: My molecule adopts an unrealistic conformation during MD simulation.
| Possible Cause | Troubleshooting Step |
| Inaccurate dihedral angle parameters. | 1. Perform a relaxed scan of the problematic dihedral angle using QM calculations to obtain the potential energy profile. 2. Fit new dihedral parameters to this QM energy profile. 3. Ensure the periodicity and phase of the new parameters are correct. |
| Incorrect partial atomic charges leading to strong, unrealistic intramolecular interactions. | 1. Recalculate atomic charges using a reliable method like RESP (Restrained Electrostatic Potential) or Merz-Kollman fitting to a QM-calculated electrostatic potential. 2. Ensure the total charge of the molecule is correct (neutral in this case). |
| Van der Waals clashes due to incorrect atom types or parameters. | 1. Verify that the correct atom types have been assigned from the chosen force field (e.g., GAFF2). 2. For critical atoms, consider using custom Lennard-Jones parameters if default values are inadequate, though this is a more advanced procedure.[1] |
Issue 2: The calculated binding free energy of my ligand to its target protein is inconsistent or has a high standard error.
| Possible Cause | Troubleshooting Step |
| Poor sampling of the ligand's conformational space. | 1. Ensure your MD simulation is long enough to allow the ligand to explore relevant conformations.[9] 2. Consider using enhanced sampling techniques like replica exchange molecular dynamics (REMD) or metadynamics. |
| Inaccurate electrostatic or van der Waals parameters. | 1. As in Issue 1, refine the partial atomic charges using QM calculations. 2. Ensure that the Lennard-Jones parameters are appropriate and that combining rules are correctly applied in your simulation software. |
| Unstable protein-ligand complex during the simulation. | 1. Analyze the RMSD and RMSF of both the protein and the ligand to check for instability.[7] 2. If the ligand is partially or fully unbinding, the simulation time might be too long for a stable binding pose, or the initial docking pose might be incorrect. |
Experimental Protocols
Protocol 1: Quantum Mechanical Calculation for Parameter Derivation
-
Geometry Optimization:
-
Build the 3D structure of this compound using a molecular editor.
-
Perform an initial geometry optimization using a fast method like molecular mechanics (e.g., with the UFF force field).
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Perform a high-level QM geometry optimization using DFT with the B3LYP functional and the 6-31G(d,p) basis set in a quantum chemistry software package (e.g., Gaussian, ORCA).[6]
-
-
Vibrational Frequency Calculation:
-
Perform a vibrational frequency calculation at the same level of theory as the optimization to confirm the structure is a true minimum (no imaginary frequencies) and to derive force constants for bonds and angles.
-
-
Electrostatic Potential (ESP) Calculation:
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Using the optimized geometry, perform a single-point energy calculation to compute the electrostatic potential on a grid of points around the molecule. This ESP will be used for charge fitting.
-
-
Dihedral Angle Scan:
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Identify the key rotatable bonds in the 3-methoxypropyl sidechain.
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For each of these bonds, perform a relaxed potential energy surface (PES) scan by rotating the bond in discrete steps (e.g., 10-15 degrees) and optimizing the rest of the molecule at each step.
-
Protocol 2: Parameter Fitting and Validation
-
Charge Derivation:
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Use a program like antechamber from the AmberTools suite to fit restrained electrostatic potential (RESP) charges to the QM-calculated ESP.
-
-
Derivation of Bonded Parameters:
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Use force field fitting tools (e.g., parmchk2 in AmberTools) to find initial parameters for bonds, angles, and dihedrals from the chosen force field (e.g., GAFF2).
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For dihedrals, use a fitting program to derive custom parameters that reproduce the QM PES scan.
-
-
Parameter Validation:
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Build a simulation system with the newly parameterized molecule (e.g., in a box of water).
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Run a short energy minimization followed by an equilibration MD simulation.
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Run a production MD simulation and analyze the trajectory for conformational stability and agreement with any available experimental data.
-
Quantitative Data Summary
The following tables provide a template for organizing the quantitative data you will generate during the parameterization process.
Table 1: Comparison of Key Geometrical Parameters (QM vs. MM)
| Parameter | QM (B3LYP/6-31G(d,p)) | Your MM Force Field |
| Bond Length (e.g., C=O) (Å) | Value | Value |
| Bond Angle (e.g., N-C=O) (°) | Value | Value |
| Dihedral Angle (e.g., C-N-C-C) (°) | Value | Value |
Table 2: Derived Partial Atomic Charges (RESP)
| Atom | Charge (e) |
| N1 | Value |
| C2 | Value |
| S | Value |
| ... | ... |
Table 3: Custom Dihedral Parameters
| Dihedral Atom Types | Force Constant (kcal/mol) | Periodicity | Phase (degrees) |
| X-C-C-Y | Value | Value | Value |
| ... | ... | ... | ... |
Visualizations
References
- 1. Optimized Lennard-Jones Parameters for Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving Small-Molecule Force Field Parameters in Ligand Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Improving Small-Molecule Force Field Parameters in Ligand Binding Studies [frontiersin.org]
- 4. Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment [physchemres.org]
- 5. researchgate.net [researchgate.net]
- 6. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abap.co.in [abap.co.in]
- 8. Quinazolines and thiazolidine-2,4-dions as SARS-CoV-2 inhibitors: repurposing, in silico molecular docking and dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
addressing off-target effects of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one
Welcome to the technical support center for 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address potential off-target effects encountered during their experiments with this compound and related quinazolinone derivatives.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our cell line at concentrations where the primary target is not significantly inhibited. What could be the cause?
A1: This suggests potential off-target effects of the compound. Quinazolinone scaffolds are known to interact with a variety of biological targets beyond the intended one.[1][2][3] At higher concentrations, these off-target interactions can lead to cytotoxicity.[4] It is recommended to perform a broader screening against a panel of common off-target proteins, such as kinases or other enzymes known to be inhibited by quinazolinone derivatives.
Q2: Our compound shows inhibitory activity against the target protein in a biochemical assay, but this doesn't translate to the expected downstream effect in a cellular context. Why might this be?
A2: Several factors could contribute to this discrepancy:
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Cellular Permeability: The compound may have poor cell membrane permeability, resulting in a lower intracellular concentration than what is used in the biochemical assay.
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Drug Efflux: The compound could be a substrate for ATP-binding cassette (ABC) transporters, which actively pump it out of the cell.[4]
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Activation of Bypass Signaling Pathways: Inhibition of the primary target may be compensated by the activation of alternative signaling pathways in the cell.[4]
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Compound Stability: The compound may be unstable in the cell culture media or rapidly metabolized by the cells.[4]
Q3: We are seeing inconsistent IC50 values in our cell viability assays. What are the likely sources of this variability?
A3: Inconsistent IC50 values can arise from several experimental variables:[4]
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Cell Density and Health: Variations in cell seeding density or the use of cells with high passage numbers can alter drug responses.[4]
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Compound Preparation: Ensure accurate and consistent preparation of compound dilutions. The compound's solubility in the assay medium should also be confirmed.
-
Assay Incubation Time: The duration of compound exposure can significantly impact the IC50 value. A time-course experiment is recommended to determine the optimal endpoint.[4]
-
Reagent Quality: Use fresh, high-quality reagents for the viability assay to ensure reproducibility.[4]
Troubleshooting Guides
Problem 1: High background signal or non-specific binding in a target-based assay.
-
Possible Cause: The mercapto group on the quinazolinone core can be reactive and may lead to non-specific interactions.[5]
-
Troubleshooting Steps:
-
Optimize Blocking Buffers: Increase the concentration of blocking agents (e.g., BSA, non-fat milk) or test different blocking reagents.
-
Include Detergents: Add a mild non-ionic detergent (e.g., Tween-20, Triton X-100) to your wash and binding buffers to reduce non-specific hydrophobic interactions.
-
Vary Compound Concentration: Perform a dose-response curve to identify a concentration range where specific binding is observed above the background.
-
Run Control Experiments: Include a negative control compound with a similar scaffold but known to be inactive against the target to assess non-specific effects.
-
Problem 2: Observed inhibition of an unexpected signaling pathway in a Western Blot analysis.
-
Possible Cause: The compound is likely inhibiting an off-target kinase or other enzyme in this alternative pathway. The quinazolinone scaffold is a known "privileged structure" that can bind to the ATP-binding site of many kinases.[2][3]
-
Troubleshooting Steps:
-
Kinase Profiling: Screen the compound against a panel of kinases to identify potential off-target interactions. Several commercial services are available for this.
-
Dose-Response Analysis: Determine the IC50 of your compound for both the on-target and the off-target pathway. This will help to establish the therapeutic window.
-
Structural Analogs: Test structurally related analogs of your compound. If the off-target inhibition is also observed with these analogs, it may be a common feature of the scaffold.
-
Consult the Literature: Review literature on similar quinazolinone derivatives to see if they have reported activity against the observed off-target pathway.[1][6]
-
Data Presentation
Table 1: Hypothetical On-Target vs. Off-Target Activity Profile
This table illustrates a hypothetical scenario where this compound (Your Compound) is evaluated against its intended target and a panel of common off-target kinases.
| Target | IC50 (nM) for Your Compound | IC50 (nM) for Control Compound A | IC50 (nM) for Control Compound B |
| On-Target: Kinase X | 50 | >10,000 | 75 |
| Off-Target: EGFR | 850 | >10,000 | 900 |
| Off-Target: VEGFR-2 | 1,200 | >10,000 | 1,500 |
| Off-Target: DHFR | >10,000 | 8,000 | >10,000 |
| Off-Target: Tubulin | >10,000 | >10,000 | >10,000 |
Control Compound A: A structurally dissimilar inhibitor for the on-target. Control Compound B: A structurally similar analog of your compound.
Experimental Protocols
Protocol 1: Kinase Inhibition Assay (Luminescent Assay)
-
Reagent Preparation:
-
Prepare a 2X kinase solution in the appropriate kinase buffer.
-
Prepare a 2X substrate solution (e.g., ATP and peptide substrate) in the kinase buffer.
-
Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in kinase buffer to create a 4X compound solution.
-
-
Assay Procedure:
-
Add 5 µL of the 4X compound solution to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the 2X substrate solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 20 µL of a commercial luminescent kinase detection reagent (which measures the amount of ATP remaining).
-
Incubate for a further 10 minutes and read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR, anti-total-EGFR) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Visualizations
Caption: Troubleshooting workflow for identifying and validating off-target effects.
Caption: Potential on-target and off-target signaling pathways of the compound.
Caption: A logical workflow for characterizing compound off-target effects.
References
- 1. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy 2-Mercapto-3-(2-methyl-allyl)-3H-quinazolin-4-one (EVT-12349628) [evitachem.com]
- 6. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anticancer Potential of 2-Mercapto-3-Substituted-Quinazolin-4(3H)-ones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities, including potent anticancer properties. Within this class, 2-mercapto-3-substituted-quinazolin-4(3H)-one derivatives have emerged as a particularly promising area of research for the development of novel oncology therapeutics. These compounds exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways crucial for tumor growth and survival.
This guide provides a comparative analysis of the anticancer activity of selected 2-mercapto-3-substituted-quinazolin-4(3H)-one derivatives based on available experimental data. While specific peer-reviewed anticancer activity data for 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one was not available at the time of this review, this document will focus on structurally related and well-characterized analogs to offer a valuable comparative framework. The objective is to present a clear, data-driven comparison of their performance, supported by detailed experimental methodologies and visualizations of key signaling pathways, to aid researchers in the field of anticancer drug discovery.
Comparative Anticancer Activity
The in vitro cytotoxic activity of various 2-mercapto-3-substituted-quinazolin-4(3H)-one derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) are key metrics used to quantify the potency of these compounds. The following tables summarize the reported anticancer activities of selected derivatives.
Table 1: Anticancer Activity of 2-Substituted-mercapto-3-benzyl-quinazolin-4(3H)-one Derivatives
| Compound | Substitution Pattern | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Compound 1 | 2-(2,4-dinitrophenyl)thio-3-benzyl-6-iodo | Not Specified (MG-MID) | 2.7 | [1] |
| Compound 2 | N'-[(3-Benzyl-4-oxo-6-iodo-3H-quinazoline-2-yl)thioacetyl]-N(3)-ethylthiosemicarbazide | Not Specified (MG-MID) | 12.8 | [2] |
| Compound 3 | N-benzoyl-N'-[2-(3-benzyl-4-oxo-6-iodo-3H-quinozolin-2-yl)thioacetyl]hydrazine | Not Specified (MG-MID) | 11.3 | [2] |
| Compound 4 | 2-[(3,6-dioxo-pyridazin-4-yl)thio]-3-benzyl-4-oxo-6-iodo-3H-quinazoline | Not Specified (MG-MID) | 13.8 | [2] |
Table 2: Anticancer Activity of 2-Substituted-mercapto-3-(3,4,5-trimethoxybenzyl)-quinazolin-4(3H)-one Derivatives
| Compound | Substitution at 2-mercapto position | Mean GI50 (µM) | Reference |
| Compound 5 | N-(4-Chlorophenyl)acetamide | 17.90 | [3][4] |
| Compound 6 | N-(3,4,5-trimethoxybenzyl)propanamide | 6.33 | [3][4] |
Table 3: Anticancer Activity of 2-(3-phenethyl-4(3H)quinazolin-2-ylthio)-N-substituted anilide Derivatives
| Compound | Substitution on Anilide Ring | Renal Cancer (GI50 µM) | Colon Cancer (GI50 µM) | NSCLC (GI50 µM) | Breast Cancer (GI50 µM) | Ovarian Cancer (GI50 µM) | Melanoma (GI50 µM) | Reference |
| Compound 7 | N-(3,4,5-trimethoxyphenyl)acetamide | 1.77 | 2.02 | 2.04 | 2.77 | 2.55 | 3.30 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anticancer properties of quinazolinone derivatives.
Cell Viability Assessment by MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 103 to 1 x 104 cells/well and allowed to attach overnight.
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Apoptosis Analysis by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. FITC and PI fluorescence are detected in the FL1 and FL2 channels, respectively.
-
Data Analysis: The percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+) is quantified.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS as described for the apoptosis assay.
-
Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A in the dark at room temperature for 30 minutes.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry, measuring the fluorescence of PI.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined from the DNA content histogram.
Signaling Pathways in Quinazolinone Anticancer Activity
Quinazolinone derivatives often exert their anticancer effects by targeting key signaling pathways that are frequently dysregulated in cancer. Understanding these pathways is crucial for rational drug design and development.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR pathway plays a critical role in cell proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers. Several quinazolinone-based drugs, such as gefitinib and erlotinib, are potent EGFR tyrosine kinase inhibitors.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Its overactivation is common in various cancers, making it an attractive therapeutic target.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway
The VEGFR pathway is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR signaling can starve tumors of their blood supply.
Conclusion
The 2-mercapto-3-substituted-quinazolin-4(3H)-one scaffold represents a versatile and potent platform for the development of novel anticancer agents. The presented data highlights the significant cytotoxic potential of various derivatives against a range of cancer cell lines. The diverse mechanisms of action, often involving the inhibition of critical signaling pathways such as EGFR, PI3K/Akt, and VEGFR, underscore the therapeutic promise of this class of compounds. While further investigation is required to elucidate the full potential of specific analogs like this compound, the comparative data and detailed methodologies provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery. Future studies should focus on comprehensive structure-activity relationship (SAR) analyses, in vivo efficacy studies, and the identification of precise molecular targets to facilitate the clinical translation of these promising anticancer candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Substituted quinazolines, part 2. Synthesis and in-vitro anticancer evaluation of new 2-substituted mercapto-3H-quinazoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 2-mercapto-3-phenethylquinazoline bearing anilide fragments as potential antitumor agents: molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis of 2-Mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one and Known Inhibitors: A Review of Available Data
A comprehensive search of scientific literature and databases reveals a lack of specific cytotoxic data for the compound 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one. While the quinazolinone scaffold is a well-established pharmacophore in the development of anticancer agents, with numerous derivatives synthesized and evaluated for their efficacy, the specific derivative requested has not been the subject of published comparative cytotoxicity studies against known inhibitors.
This guide, therefore, presents a summary of the cytotoxic activity of structurally related 2-mercaptoquinazolinone and quinazolin-4(3H)-one derivatives, providing context for the potential activity of the target compound. The information is intended for researchers, scientists, and drug development professionals interested in this class of molecules.
Cytotoxicity of Structurally Related Quinazolinone Derivatives
Numerous studies have demonstrated the potent anticancer effects of various substituted quinazolinone derivatives. These compounds have been shown to inhibit cancer cell growth through various mechanisms, including the inhibition of key enzymes like dihydrofolate reductase (DHFR) and tyrosine kinases.
For context, the following table summarizes the cytotoxic activities of several 2-mercaptoquinazolinone and quinazolin-4(3H)-one derivatives against various cancer cell lines, as reported in the literature. These are compared with established anticancer drugs that were used as positive controls in the respective studies.
| Compound Class | Derivative Example | Cancer Cell Line | IC50/GI50 (µM) | Known Inhibitor (Control) | IC50/GI50 of Control (µM) |
| 2-Mercapto-quinazolinone | N'-[(3-Benzyl-4-oxo-6-iodo-3H-quinazoline-2-yl)thioacetyl]-N(3)-ethylthiosemicarbazide | Not Specified | 12.8 (GI50) | Not Specified | Not Specified |
| 2-Mercapto-quinazolinone | N-benzoyl-N'-[2-(3-benzyl-4-oxo-6-iodo-3H-quinozolin-2-yl)thioacetyl]hydrazine | Not Specified | 11.3 (GI50) | Not Specified | Not Specified |
| 2-Mercapto-quinazolinone | 2-[(3, 6-dioxo-pyridazin-4-yl)thio]-3-benzyl-4-oxo-6-iodo-3H-quinazoline | Not Specified | 13.8 (GI50) | Not Specified | Not Specified |
| Quinazolin-4(3H)-one | Substituted quinazoline derivatives (21-23) | HeLa, MDA-MB231 | 1.85 - 2.81 | Gefitinib | 4.3 (HeLa), 28.3 (MDA-MB231) |
| Quinazolin-4(3H)-one | Quinazolinone hydrazide (3j) | MCF-7 | 0.20 | Lapatinib | 5.9 |
| Quinazolin-4(3H)-one | Quinazolinone hydrazide (3g) | A2780 | 0.14 | Lapatinib | 12.11 |
| Quinazolin-4(3H)-one | Thiazole-quinazolinone hybrid (A3) | PC3, MCF-7, HT-29 | 10, 10, 12 | Doxorubicin | 3.7 (PC3), 7.2 (MCF-7), 5.6 (HT-29) |
Experimental Protocols
The cytotoxic activity of the compounds listed above, and other related quinazolinone derivatives, is typically evaluated using standard in vitro assays. The most common methods cited in the literature are the MTT and Sulforhodamine B (SRB) assays.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow of a Typical MTT Assay:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and a known inhibitor (positive control) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
Incubation: The plate is incubated for a few hours to allow the conversion of MTT to formazan by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.
Workflow of a Typical SRB Assay:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds.
-
Cell Fixation: After the treatment period, the cells are fixed to the plate, typically using trichloroacetic acid (TCA).
-
Staining: The fixed cells are then stained with the SRB solution.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (around 510 nm).
-
Data Analysis: The GI50 value (the concentration of the compound that causes 50% growth inhibition) is calculated.
Signaling Pathways and Experimental Workflows
To visualize the general workflow of a cytotoxicity screening experiment as described, the following diagram is provided.
Caption: General workflow for in vitro cytotoxicity screening of chemical compounds.
Conclusion
While a direct comparative cytotoxicity analysis of this compound against known inhibitors is not possible due to the absence of published data, the broader family of quinazolinone derivatives continues to be a promising area of research for the development of novel anticancer therapeutics. The experimental protocols and comparative data for related compounds provided in this guide can serve as a valuable resource for researchers interested in synthesizing and evaluating new derivatives within this chemical class. Further research is warranted to determine the specific cytotoxic profile of this compound.
Validating the Target of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one: A Comparative Guide to Knockdown Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the biological target of the novel compound 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one, hereafter referred to as "Q-one". Based on the common quinazolinone scaffold, a plausible hypothesized target for its anti-cancer activity is the Epidermal Growth Factor Receptor (EGFR).[1][2][3] This guide will focus on validating EGFR as the target of Q-one by comparing genetic knockdown studies with traditional pharmacological inhibition.
Comparison of Target Validation Methodologies
Target validation is a critical step in drug discovery to ensure that a drug candidate exerts its therapeutic effect through the intended molecular target.[4] The two primary approaches for target validation are genetic manipulation and pharmacological modulation. The following table compares these two methodologies.
| Feature | Genetic Knockdown (siRNA) | Pharmacological Inhibition (Q-one) |
| Principle | Reduces the expression of the target protein. | Directly inhibits the activity of the target protein. |
| Specificity | Can be highly specific to the target mRNA sequence. Off-target effects are a consideration.[1] | Can have off-target effects by inhibiting other proteins with similar binding sites. |
| Mechanism | Acts at the mRNA level, leading to protein degradation.[1] | Acts at the protein level, typically through competitive or allosteric inhibition. |
| Utility | Directly links the target protein to a cellular phenotype. | Assesses the therapeutic potential of inhibiting the target. |
| Controls | Non-targeting siRNA, scrambled siRNA. | Vehicle control, known inhibitor of the target. |
Hypothetical Experimental Data
The following tables present hypothetical data from experiments designed to validate EGFR as the target of Q-one in a cancer cell line overexpressing EGFR (e.g., A431).
Table 1: Comparative Effect of Q-one and EGFR siRNA on Cell Viability
This table summarizes the impact of Q-one and EGFR knockdown on the viability of A431 cells, as measured by an MTT assay. The IC50 value represents the concentration of the compound that inhibits 50% of cell growth. A lower IC50 indicates higher potency.
| Treatment | Target | IC50 / % Viability Reduction | Positive Control |
| Q-one | EGFR (Hypothesized) | 5 µM | Gefitinib (IC50 = 0.5 µM) |
| EGFR siRNA | EGFR | 70% reduction in viability | N/A |
| Non-targeting siRNA | N/A | No significant change | N/A |
Data are hypothetical and for illustrative purposes.
Table 2: Comparative Effect of Q-one and EGFR siRNA on Protein Expression
This table shows the hypothetical results of a Western blot analysis, quantifying the levels of total EGFR and phosphorylated EGFR (p-EGFR), the active form of the receptor.
| Treatment | Total EGFR Expression (Normalized) | p-EGFR (Tyr1068) Expression (Normalized) | Positive Control |
| Vehicle Control | 1.0 | 1.0 | N/A |
| Q-one (5 µM) | 0.95 | 0.2 | Gefitinib (0.5 µM) - p-EGFR: 0.1 |
| EGFR siRNA | 0.25 | 0.05 | N/A |
| Non-targeting siRNA | 1.0 | 0.98 | N/A |
Data are hypothetical and for illustrative purposes.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs is crucial for understanding the target validation workflow.
Caption: EGFR signaling pathway and points of intervention.
Caption: Experimental workflow for EGFR target validation.
Detailed Experimental Protocols
Protocol 1: siRNA-mediated Knockdown of EGFR
-
Cell Seeding: Plate A431 cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Dilute EGFR-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable lipid-based transfection reagent in serum-free medium and incubate for 5 minutes.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator before proceeding with downstream assays.
Protocol 2: Western Blot Analysis of EGFR and p-EGFR
-
Cell Lysis: After treatment with Q-one or transfection with siRNA, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5][6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.[6]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.[5]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total EGFR and p-EGFR (Tyr1068).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Protocol 3: Cell Viability (MTT) Assay
-
Cell Seeding: Seed A431 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Q-one, Gefitinib, or the vehicle control for 72 hours. For siRNA-treated cells, perform the MTT assay 72 hours post-transfection.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Conclusion
Validating the molecular target of a novel compound is fundamental to its development as a therapeutic agent. This guide outlines a comparative approach using both genetic knockdown and pharmacological inhibition to build a strong case for EGFR as the target of the hypothetical compound "Q-one". The convergence of data from these orthogonal methods—phenotypic changes (cell viability) and direct target engagement (protein expression and phosphorylation)—provides robust evidence for target validation. This rigorous approach increases the confidence in the compound's mechanism of action and its potential for further preclinical and clinical development.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one
For Immediate Release
[City, State] – December 27, 2025 – In the intricate world of drug discovery, understanding the selectivity of a compound is paramount. This guide provides a comprehensive cross-reactivity and comparative analysis of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one , a quinazolinone derivative with potential therapeutic applications. While direct, extensive cross-reactivity data for this specific molecule is limited in publicly available literature, this document offers a comparative framework based on the known biological activities of structurally related 2-mercapto-quinazolin-4(3H)-one analogs. This guide is intended for researchers, scientists, and drug development professionals to facilitate an informed assessment of its potential for off-target effects and to guide future selectivity profiling studies.
The quinazolinone scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The diverse biological targets of this scaffold underscore the importance of thorough cross-reactivity profiling to ensure the desired therapeutic effect while minimizing adverse reactions.
Comparative Analysis with Structurally Related Compounds
To contextualize the potential cross-reactivity of this compound, we have selected several structurally related 2-mercapto-quinazolinone derivatives for which inhibitory activity data against various targets have been published. This comparative approach allows for an initial assessment of the potential target families that may be modulated by the subject compound.
Table 1: Comparative Inhibitory Activities of 2-Mercapto-Quinazolinone Derivatives
| Compound/Alternative | Target(s) | IC50/Kᵢ (nM) | Reference Compound | IC50/Kᵢ (nM) |
| Alternative A: 2-((2-Oxo-2-phenylethyl)thio)quinazolinone derivative | hCA IX | 40.7 | Acetazolamide (AAZ) | - |
| hCA XII | 13.0 | Acetazolamide (AAZ) | - | |
| hCA II | 140,800 | Acetazolamide (AAZ) | - | |
| Alternative B: 2-substituted mercapto-quinazolin-4-one derivative | Dihydrofolate Reductase (DHFR) | - | Methotrexate (MTX) | - |
| Alternative C: 6-pyrazole quinazolinone derivative | ALK2 Kinase | 8200 | - | - |
| Alternative D: Quinazolinone-Isatin Hybrid | CDK2 | 183 | Staurosporine | - |
| EGFR | 83 | Erlotinib | - | |
| VEGFR-2 | 76 | Sorafenib | - | |
| HER2 | 138 | Lapatinib | - |
Note: Specific IC50/Kᵢ values for Alternative B were not provided in the source material, but the class of compounds was identified as potent DHFR inhibitors.[4] Data for Alternatives A, C, and D are sourced from studies on carbonic anhydrase inhibitors, ALK2 inhibitors, and multi-kinase inhibitors, respectively.[5][6][7]
Potential Signaling Pathways and Off-Target Interactions
The diverse targets of quinazolinone derivatives suggest that this compound could potentially interact with multiple signaling pathways. Based on the activities of its analogs, key pathways to consider for cross-reactivity screening include those driven by protein kinases, carbonic anhydrases, and dihydrofolate reductase.
Figure 1. Potential signaling pathways modulated by quinazolinone derivatives.
Experimental Protocols for Cross-Reactivity Profiling
To ascertain the specific cross-reactivity profile of this compound, a tiered screening approach is recommended. The following are detailed methodologies for key experiments.
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay is crucial for determining the inhibitory activity of the compound against a broad panel of protein kinases.
Principle: The assay quantifies the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The ADP is converted to ATP, which then drives a luciferase-mediated reaction, generating a luminescent signal that is inversely proportional to the kinase activity.[8]
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.
-
Kinase Reaction Setup: In a 96-well plate, add the serially diluted compound or DMSO as a control. Add the specific kinase enzyme to each well and incubate briefly to allow for compound-enzyme interaction.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add a reagent to stop the kinase reaction and deplete the remaining ATP. Subsequently, add a detection reagent that converts the produced ADP to ATP and generates a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
Figure 2. Workflow for a luminescence-based in vitro kinase assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement within a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[9][10]
Principle: The binding of a small molecule to its target protein increases the protein's thermal stability. By heating cell lysates or intact cells to various temperatures, the amount of soluble (non-denatured) target protein can be quantified, revealing a shift in the melting temperature in the presence of a binding ligand.[11]
Protocol:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified duration.
-
Heating: Aliquot the cell suspension or lysate and heat the samples to a range of different temperatures to induce thermal denaturation.
-
Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins.
-
Analysis: Quantify the amount of the specific target protein in the soluble fraction using methods such as Western blotting or mass spectrometry. Plot the amount of soluble protein against temperature to generate a melting curve and determine the shift in melting temperature (ΔTm).[12][13]
Figure 3. General workflow for the Cellular Thermal Shift Assay (CETSA).
Radioligand Receptor Binding Assay
This assay is used to determine the affinity of the test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a source of the receptor (e.g., cell membranes). The test compound is added at various concentrations to compete for binding. The amount of bound radioactivity is measured, and a decrease in signal indicates displacement by the test compound.[14]
Protocol:
-
Reaction Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound or a known unlabeled ligand (for control).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This is typically achieved by rapid filtration through a glass fiber filter, where the receptor-bound complex is retained on the filter.
-
Washing: Wash the filters to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50, which can then be used to calculate the inhibition constant (Kᵢ).[15][16]
Conclusion
While the precise cross-reactivity profile of this compound remains to be fully elucidated, the available data on structurally related compounds provide a valuable starting point for hypothesis-driven investigation. The quinazolinone scaffold is known to interact with a variety of biological targets, particularly protein kinases. Therefore, a comprehensive kinase panel screening is strongly recommended as a primary step in characterizing the selectivity of this compound. Subsequent cellular assays, such as CETSA, can then be employed to confirm target engagement in a more physiologically relevant setting. The experimental protocols detailed in this guide offer a robust framework for conducting these essential studies, which will be critical in advancing the development of this compound as a potential therapeutic agent.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Receptor-Ligand Binding Assays [labome.com]
- 15. researchgate.net [researchgate.net]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of 2-Mercapto-Quinazolinone Analogs: A Comparative Efficacy Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of various 2-mercapto-3-substituted-quinazolin-4(3H)-one derivatives across different cancer cell lines. This analysis is based on available experimental data and aims to shed light on the therapeutic potential and mechanisms of action of this class of compounds.
While direct studies on 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one are limited, extensive research on its structural analogs offers valuable insights into their anticancer properties. This guide synthesizes findings from multiple studies to present a comparative overview of their cytotoxic effects, target signaling pathways, and the experimental approaches used for their evaluation.
Comparative Cytotoxicity Across Cancer Cell Lines
The antitumor activity of 2-mercapto-quinazolin-4(3H)-one derivatives has been evaluated against a panel of human cancer cell lines, revealing a broad spectrum of efficacy. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, have been compiled from various studies to facilitate a direct comparison.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Series 1: 2-Substituted-thio-4-oxoquinazolin-3(4H)-yl Derivatives | ||||
| Compound 2 | - | (hCA IX and hCA XII inhibition) | Kᵢ = 40.7 nM (hCA IX), 13.0 nM (hCA XII) | [1] |
| Compound 4 | - | (hCA IX and hCA XII inhibition) | Kᵢ = 8.0 nM (hCA IX), 10.8 nM (hCA XII) | [1] |
| Series 2: Quinazolin-4(3H)-one Esters and Hydrazides | ||||
| Compound 2j (ester) | MCF-7 | Breast Adenocarcinoma | 3.79 ± 0.96 | [2] |
| Compound 3j (hydrazide) | MCF-7 | Breast Adenocarcinoma | 0.20 ± 0.02 | [2] |
| Compound 3a (hydrazide) | A2780 | Ovarian Carcinoma | 3.00 ± 1.20 | [2] |
| Compound 3g (hydrazide) | A2780 | Ovarian Carcinoma | 0.14 ± 0.03 | [2] |
| Series 3: Quinazolinone-1,2,3-triazole Glycosides | ||||
| Compound 13 | HCT-116 | Colon Carcinoma | - | [3] |
| Series 4: 2,3-Disubstituted Quinazolin-4(3H)-one Derivatives | ||||
| Compound 5a | HepG2 | Hepatocellular Carcinoma | > 25 | [4] |
| Compound 5b | HepG2 | Hepatocellular Carcinoma | > 12.5 | [4] |
| Compound 5c | HepG2 | Hepatocellular Carcinoma | > 37.5 | [4] |
| Series 5: 2-Sulfanylquinazolin-4(3H)-one Derivatives | ||||
| Compound 5d | HepG2 | Hepatocellular Carcinoma | 1.94 - 7.1 | [5] |
| MCF-7 | Breast Cancer | 1.94 - 7.1 | [5] | |
| MDA-231 | Breast Cancer | 1.94 - 7.1 | [5] | |
| HeLa | Cervical Cancer | 1.94 - 7.1 | [5] | |
| Series 6: Quinazolinone Schiff Base Derivatives | ||||
| Compound A | MCF-7 | Breast Cancer | 3.27 ± 0.171 µg/mL | [6] |
| Compound B | MCF-7 | Breast Cancer | 4.36 ± 0.219 µg/mL | [6] |
Deciphering the Mechanism of Action: Key Signaling Pathways
The anticancer effects of 2-mercapto-quinazolin-4(3H)-one derivatives are often attributed to their ability to interfere with crucial cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.
A primary mechanism of action for many quinazolinone derivatives is the inhibition of protein kinases, which are pivotal in cancer progression.[5] Notably, Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are frequent targets.[5] By blocking the activity of these receptors, the compounds can halt downstream signaling cascades, such as the Ras/Raf/MAPK and PIK-3/AKT pathways, which are essential for cell growth and survival.[5]
Furthermore, several derivatives have been shown to be potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[7] Inhibition of CDK2 can lead to cell cycle arrest, preventing cancer cells from progressing through the division cycle.[7]
Induction of apoptosis, or programmed cell death, is another significant mechanism. These compounds can trigger both the intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is often initiated by the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to cell death.[6][8][9] The extrinsic pathway can also be activated, involving caspase-8.[6]
Caption: Key signaling pathways targeted by 2-mercapto-quinazolinone derivatives.
Experimental Protocols: A Closer Look
The evaluation of the cytotoxic and mechanistic properties of these compounds relies on a set of standardized and robust experimental protocols.
Cytotoxicity Assessment: MTT Assay
A widely used method to determine the cytotoxic effects of the quinazolinone derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11][12][13][14][15]
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[11]
General Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[13]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a defined period, typically 24, 48, or 72 hours.[14]
-
MTT Addition: An MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours to allow for formazan crystal formation.[13]
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as DMSO.[13]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[13]
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Caption: A typical workflow for the MTT cytotoxicity assay.
Cell Cycle Analysis
To understand how these compounds affect cell division, cell cycle analysis is performed using flow cytometry.
Principle: This technique measures the DNA content of individual cells within a population. Cells in different phases of the cell cycle (G0/G1, S, and G2/M) have distinct amounts of DNA. By staining the DNA with a fluorescent dye like propidium iodide (PI), the distribution of cells across these phases can be quantified.
General Procedure:
-
Cell Treatment: Cancer cells are treated with the quinazolinone derivative for a specific duration.
-
Cell Harvesting and Fixation: Cells are collected and fixed, typically with cold ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a DNA-binding fluorescent dye (e.g., propidium iodide).
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of each cell.
-
Data Analysis: The resulting data is used to generate a histogram that shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.[16]
This comparative guide highlights the significant potential of 2-mercapto-quinazolin-4(3H)-one derivatives as a promising class of anticancer agents. The data presented underscores the importance of continued research to optimize their efficacy and selectivity for various cancer types. The detailed experimental protocols and elucidated signaling pathways provide a solid foundation for future drug discovery and development efforts in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro apoptotic mechanism of a novel synthetic Quinazolinyl derivative: Induces caspase-dependent intrinsic pathway on THP-1, leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. bds.berkeley.edu [bds.berkeley.edu]
- 14. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one with standard-of-care drugs
In the landscape of oncological research, the quest for more effective and safer therapeutic agents is perpetual. This guide provides a detailed comparative analysis of a novel class of compounds, 2-mercapto-quinazolin-4(3H)-one derivatives, against established standard-of-care drugs in the context of cancer therapy. Due to the limited availability of specific data on 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one, this comparison focuses on structurally related analogues with demonstrated anticancer activity, offering valuable insights for researchers, scientists, and drug development professionals.
The quinazolinone scaffold is a prominent heterocyclic structure known for a wide array of pharmacological activities, including potent antitumor effects.[1][2] These compounds often exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as dihydrofolate reductase (DHFR), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR-2).[3][4] This guide will compare the in vitro cytotoxicity and enzyme inhibitory activity of various 2-mercapto-quinazolin-4(3H)-one derivatives with standard chemotherapeutic agents like Doxorubicin, Lapatinib, Erlotinib, Gefitinib, and 5-Fluorouracil.
Quantitative Comparison of Cytotoxic Activity
The following tables summarize the in vitro cytotoxic activity (IC50 and GI50 values in µM) of various 2-mercapto-quinazolin-4(3H)-one derivatives against different human cancer cell lines, benchmarked against standard-of-care drugs. Lower values indicate higher potency.
Table 1: Cytotoxicity (IC50 in µM) Against Breast Cancer Cell Lines (MCF-7)
| Compound/Drug | IC50 (µM) | Reference |
| Quinazolinone Derivatives | ||
| Derivative 2j | 0.20 ± 0.02 | [1] |
| Derivative 3j | 3.79 ± 0.96 | [1] |
| Glycosylated Quinazolinone 11 | 5.70 - 8.10 | [3] |
| Glycosylated Quinazolinone 13 | 5.70 - 8.10 | [3] |
| Standard-of-Care Drugs | ||
| Doxorubicin | 5.6 ± 0.30 | [3] |
| Lapatinib | 5.9 ± 0.74 | [1] |
| Erlotinib | 4.3 ± 0.1 | [3] |
Table 2: Cytotoxicity (IC50 in µM) Against Colon Cancer Cell Lines (HCT-116)
| Compound/Drug | IC50 (µM) | Reference |
| Quinazolinone Derivatives | ||
| 2-mercapto or 2-(prop-2-yn-1-ylthio)quinazolinones 1–4 | 14.60–16.10 | [3] |
| Glycosylated Quinazolinones 6–9 | 2.90–5.50 | [3] |
| Standard-of-Care Drugs | ||
| Doxorubicin | Not Reported | |
| Erlotinib | Not Reported |
Table 3: Growth Inhibitory Concentration (GI50 in µM) Against a Panel of Cancer Cell Lines
| Compound/Drug | Mean GI50 (µM) | Reference |
| Quinazolinone Derivatives | ||
| Compound 7 | 17.90 | [5] |
| Compound 19 | 6.33 | [5] |
| Standard-of-Care Drugs | ||
| 5-Fluorouracil (5-FU) | 18.60 | [5] |
| Gefitinib | 3.24 | [5] |
| Erlotinib | 7.29 | [5] |
Enzyme Inhibition Profile
The mechanism of action for many quinazolinone derivatives involves the inhibition of protein kinases that are crucial for cancer progression.
Table 4: Enzyme Inhibitory Activity (IC50 in µM)
| Compound/Drug | EGFR | VEGFR-2 | CDK2 | Reference |
| Quinazolinone Derivatives | ||||
| Glycosylated Quinazolinone 11 | 0.35 ± 0.11 | - | - | [3] |
| Glycosylated Quinazolinone 13 | 0.31 ± 0.06 | 3.20 ± 0.15 | - | [3] |
| Derivative 2i | Potent Inhibition | - | 0.173 ± 0.012 | [1] |
| Derivative 3i | Potent Inhibition | - | 0.177 ± 0.032 | [1] |
| Standard-of-Care Drugs | ||||
| Erlotinib | 0.22 ± 0.05 | - | - | [3] |
| Sorafenib | - | 1.88 ± 0.10 | - | [3] |
| Imatinib | - | - | 0.131 ± 0.015 | [1] |
Signaling Pathway Inhibition
Caption: EGFR and VEGFR-2 signaling pathways and points of inhibition by quinazolinone derivatives.
Experimental Protocols
A generalized experimental protocol for determining the in vitro cytotoxicity of the compounds is provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The test compounds (quinazolinone derivatives and standard drugs) are dissolved in DMSO to prepare stock solutions. Serial dilutions are prepared in the culture medium to achieve a range of final concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow
Caption: A typical workflow for the evaluation of novel anticancer compounds.
Discussion and Future Directions
The data presented indicate that certain 2-mercapto-quinazolin-4(3H)-one derivatives exhibit potent cytotoxic and enzyme inhibitory activities, in some cases comparable or superior to standard-of-care drugs. For instance, derivative 2j showed significantly higher potency against the MCF-7 breast cancer cell line than the standard drug Lapatinib.[1] Similarly, glycosylated quinazolinones 11 and 13 demonstrated strong inhibitory activity against EGFR.[3]
The structure-activity relationship (SAR) studies suggest that the nature of the substituent at the N-3 position and the 2-mercapto position of the quinazolinone ring plays a crucial role in determining the biological activity.[3][6] The incorporation of glycoside moieties and other specific functional groups has been shown to enhance the cytotoxic potential.[3]
While these in vitro results are promising, further preclinical and clinical investigations are necessary to establish the therapeutic potential of these compounds. Future studies should focus on in vivo efficacy in animal models, detailed pharmacokinetic and pharmacodynamic profiling, and comprehensive toxicity assessments. The broad-spectrum cytotoxic nature of some of these compounds also warrants further investigation into their mechanisms of action to identify specific molecular targets and potential biomarkers for patient selection.[7]
References
- 1. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
statistical validation of in vitro results for 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one
Comparative In Vitro Analysis of 2-Mercapto-3-Substituted-Quinazolin-4(3H)-one Derivatives
This comparison guide offers a summary of the in vitro anticancer and antimicrobial activities of various 2-mercapto-3-substituted-quinazolin-4(3H)-one derivatives. The objective is to provide researchers, scientists, and drug development professionals with a comparative overview of the potential efficacy of this chemical scaffold. The quantitative data is presented in tabular format for ease of comparison, followed by detailed experimental protocols for the cited assays and visual representations of relevant biological pathways and experimental workflows.
Anticancer Activity of 2-Mercapto-3-Substituted-Quinazolin-4(3H)-one Derivatives
The following table summarizes the in vitro anticancer activity of selected 2-mercapto-3-substituted-quinazolin-4(3H)-one derivatives against various human cancer cell lines. The activity is expressed as the concentration required to inhibit 50% of cell growth (GI50 in µM).
| Compound ID/Substitution | Cancer Cell Line | GI50 (µM) | Reference Drug | GI50 (µM) of Ref. Drug |
| 7 (N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio)acetamide) | Subpanel of tumour cells | 17.90 | 5-Fluorouracil | 18.60 |
| Gefitinib | 3.24 | |||
| Erlotinib | 7.29 | |||
| 19 (N-(3,4,5-trimethoxybenzyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]propanamide) | Subpanel of tumour cells | 6.33 | 5-Fluorouracil | 18.60 |
| Gefitinib | 3.24 | |||
| Erlotinib | 7.29 | |||
| 3a (A 2-mercaptoquinazolin-4(3H)-one derivative) | MDA-MB-231 (Breast Cancer) | 14.51 | - | - |
| 3b (A 2-mercaptoquinazolin-4(3H)-one derivative) | MDA-MB-231 (Breast Cancer) | 16.27 | - | - |
| 3e (A 2-mercaptoquinazolin-4(3H)-one derivative) | MDA-MB-231 (Breast Cancer) | 9.97 | - | - |
Data compiled from multiple sources. The specific subpanel of tumour cell lines for compounds 7 and 19 included lung, CNS, and breast cancer cells.
Antimicrobial Activity of 2-Mercapto-3-Substituted-Quinazolin-4(3H)-one Derivatives
The following table presents the in vitro antimicrobial activity of selected 2-mercapto-3-phenyl-quinazolin-4(3H)-one thioester derivatives. The activity is expressed as the Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID/Aroyl Chloride Substituent | Staphylococcus aureus (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Reference Drug (Norfloxacin) MIC in µg/mL |
| Unsubstituted | 100 | 100 | 100 | S. aureus: 25, P. aeruginosa: 25, B. subtilis: 25 |
| 4-Methyl | 50 | 100 | 50 | S. aureus: 25, P. aeruginosa: 25, B. subtilis: 25 |
| 4-Methoxy | 100 | 100 | 100 | S. aureus: 25, P. aeruginosa: 25, B. subtilis: 25 |
| 4-Chloro | 50 | 50 | 50 | S. aureus: 25, P. aeruginosa: 25, B. subtilis: 25 |
| 4-Nitro | 25 | 50 | 25 | S. aureus: 25, P. aeruginosa: 25, B. subtilis: 25 |
Data is illustrative and compiled from studies on 2-mercapto-3-phenyl-quinazolin-4(3H)-one derivatives.
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds (2-mercapto-3-substituted-quinazolin-4(3H)-one derivatives) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The GI50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
-
Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included to ensure the validity of the results.
Visualizations
Caption: A generalized workflow for the in vitro screening of quinazolinone derivatives.
Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.
Caption: Mechanism of bacterial DNA gyrase inhibition by quinazolinone derivatives. Caption: Mechanism of bacterial DNA gyrase inhibition by quinazolinone derivatives.
Independent Verification of 2-Mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry. By presenting two distinct synthetic routes with detailed experimental protocols and comparative data, this document aims to facilitate the independent verification and selection of an optimal synthesis strategy.
Comparison of Synthetic Methodologies
Two primary methods for the synthesis of 2-mercapto-3-substituted-quinazolin-4(3H)-ones are presented:
-
Method A: Reaction of Anthranilic Acid with Isothiocyanate. This is a classical and widely used method for the preparation of this class of compounds.
-
Method B: One-Pot Reaction of Isatoic Anhydride, Primary Amine, and Carbon Disulfide. This approach offers a more convergent and potentially more efficient alternative.
The following table summarizes the key performance indicators for each method, based on literature reports for analogous compounds.
| Parameter | Method A: Anthranilic Acid Route | Method B: Isatoic Anhydride Route |
| Starting Materials | Anthranilic acid, 3-methoxypropyl isothiocyanate | Isatoic anhydride, 3-methoxypropylamine, Carbon disulfide |
| Key Reagents | Triethylamine | Potassium hydroxide |
| Solvent | Ethanol | Dioxane |
| Reaction Temperature | Reflux | Reflux |
| Typical Reaction Time | 3 - 6 hours | 4 - 8 hours |
| Reported Yield Range | 60 - 85% | 50 - 75% |
| Purification | Recrystallization | Column chromatography or recrystallization |
| Advantages | Well-established, reliable | One-pot procedure, avoids handling of isothiocyanates |
| Disadvantages | Requires synthesis of the isothiocyanate precursor | May require optimization for specific substrates |
Experimental Protocols
Method A: Synthesis from Anthranilic Acid and 3-Methoxypropyl Isothiocyanate
This protocol is a representative procedure based on established methods for the synthesis of similar 2-mercapto-3-alkylquinazolin-4(3H)-ones.
1. Materials:
-
Anthranilic acid
-
3-methoxypropyl isothiocyanate
-
Triethylamine
-
Ethanol (absolute)
2. Procedure:
-
To a solution of anthranilic acid (1 equivalent) in absolute ethanol, add 3-methoxypropyl isothiocyanate (1 equivalent) and triethylamine (1.5 equivalents).
-
Reflux the reaction mixture for 4-6 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization from ethanol to yield pure this compound.
Method B: One-Pot Synthesis from Isatoic Anhydride
This protocol is adapted from general procedures for the one-pot synthesis of 3-substituted-2-thioxo-quinazolin-4(3H)-ones.
1. Materials:
-
Isatoic anhydride
-
3-methoxypropylamine
-
Carbon disulfide
-
Potassium hydroxide
-
Dioxane
2. Procedure:
-
In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) and 3-methoxypropylamine (1 equivalent) in dioxane.
-
To this solution, add potassium hydroxide (2 equivalents) and carbon disulfide (1.5 equivalents).
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and pour it into ice-cold water.
-
Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the crude product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.
Independent Verification: Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the quinazolinone core, and characteristic peaks for the 3-methoxypropyl side chain (methylene and methoxy protons). A broad singlet in the downfield region (around 12-13 ppm) is indicative of the thiol proton. |
| ¹³C NMR | Resonances for the carbonyl carbon (around 160-165 ppm), the thione carbon (around 175-180 ppm), aromatic carbons, and the aliphatic carbons of the 3-methoxypropyl group. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (amide), and C=S stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₄N₂O₂S, MW: 250.32 g/mol ). |
Some physicochemical properties of the target compound are available from chemical suppliers.[3]
| Property | Value |
| CAS Number | 216880-47-6 |
| Molecular Formula | C₁₂H₁₄N₂O₂S |
| Molecular Weight | 250.32 g/mol |
| Appearance | Reported as a yellow solid |
Signaling Pathway and Experimental Workflow
Quinazolinone derivatives are a well-known class of compounds that often exhibit inhibitory activity against various protein kinases involved in cell signaling pathways. A prominent target for many quinazolinone-based inhibitors is the Epidermal Growth Factor Receptor (EGFR), a key player in cancer development and progression.
Caption: EGFR signaling pathway and the inhibitory action of quinazolinone derivatives.
The following diagram illustrates a logical workflow for the synthesis and verification of this compound.
Caption: Experimental workflow for synthesis and verification.
References
Assessing the Reproducibility of Biological Data for 2-Mercapto-Quinazolinone Derivatives: A Comparative Guide
To assess the reproducibility of biological data for 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one and its analogues, this guide provides a comparative analysis of reported biological activities for a series of 2-mercapto-quinazolin-4(3H)-one derivatives. Due to the limited publicly available data for the exact specified compound, this guide focuses on closely related structures and alternative quinazolinone scaffolds, presenting quantitative data from various studies to allow for an indirect assessment of reproducibility. The consistency of findings for similar compounds across different research groups can be a valuable indicator of the robustness of the observed biological effects.
This guide summarizes quantitative data on anticancer and antimicrobial activities, details the experimental protocols used to generate this data, and provides diagrams of relevant biological pathways and experimental workflows.
Comparative Anticancer Activity
Quinazolinone derivatives are widely investigated for their potential as anticancer agents.[1][2] The cytotoxic effects of various 2-mercapto-quinazolin-4(3H)-one derivatives have been evaluated against a range of cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values from different studies. Variations in cell lines, experimental conditions, and the specific substitutions on the quinazolinone core can all influence the observed activity.
Table 1: Comparative Anticancer Activity (IC50 in µM) of 2-Substituted Quinazolin-4(3H)-one Derivatives
| Compound ID/Series | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Mercapto-quinazolin-4(3H)-one Derivatives | ||||
| Compound 7 | N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio)acetamide | Various | 17.90 (mean) | |
| Compound 19 | N-(3,4,5 trimethoxybenzyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]propanamide | Various | 6.33 (mean) | |
| Alternative Quinazolinone Scaffolds | ||||
| Quinazoline Schiff base 1 | Not specified | MCF-7 (Breast) | 6.246 | [3] |
| Quinazoline Schiff base 2 | Not specified | MCF-7 (Breast) | 5.910 | [3] |
| Quinazolinone-1,2,3-triazole (4-Isopropyl) | 4-Isopropyl substitution | MCF-7 (Breast) | 10.16 | [3] |
| Quinazoline-sulfonamide 4d | Sulfonamide substitution | MCF-7 (Breast) | 2.5 | [3] |
| Compound 58 | Not specified | HepG-2 (Liver) | 3.74 | [4] |
| Compound 58 | Not specified | HCT116 (Colon) | 5.00 | [4] |
| Compound 58 | Not specified | MCF-7 (Breast) | 6.77 | [4] |
| Compound 56 | Not specified | HepG-2, MCF-7, HCT116 | More potent than Doxorubicin and Sorafenib | [4] |
| S-alkylated quinazolin-4(3H)-ones (47, 48, 49 ) | S-alkylation | HepG-2, HCT116, MCF-7 | 1.5 - 9.43 | [4] |
| Pyrazolo-[1,5-c]quinazolinone 4i | Pyrazolo fusion | A549 (Lung) | 17.0 | [5] |
| Pyrazolo-[1,5-c]quinazolinone 4m | Pyrazolo fusion | A549 (Lung) | 14.2 | [5] |
Comparative Antimicrobial Activity
The quinazolinone scaffold is also a promising framework for the development of novel antimicrobial agents.[6] The minimum inhibitory concentration (MIC) is a key parameter for assessing the potency of antimicrobial compounds. The table below presents MIC values for various 2-mercapto-quinazolin-4(3H)-one derivatives and related compounds against different microbial strains.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of 2-Mercapto-Quinazolinone Derivatives and Alternatives
| Compound ID/Series | Substitution Pattern | Target Organism | MIC (µg/mL) | Reference |
| 2-Mercapto-3-phenyl-quinazolin-4(3H)-one Thioesters | Various aroyl chlorides | Staphylococcus aureus | Not specified (some showed good activity) | [7] |
| Pseudomonas aeruginosa | Not specified (some showed good activity) | [7] | ||
| Bacillus subtilis | Not specified (some showed good activity) | [7] | ||
| Quinazolinone Derivatives (9-32) | Various secondary amines at C-2 | Pseudomonas aeruginosa | Not specified (compound 17 showed activity) | [8] |
| Candida albicans | Not specified (compounds 15, 16, 18 showed promising effect) | [8] | ||
| Fused Quinazolinones | Tricyclic structures | Gram-negative bacteria | Better bacteriostatic activity | [6][9] |
| Candida albicans | Good activity | [9] | ||
| Aspergillus niger | Good activity | [9] | ||
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | 3-benzyl, 2-(4-chlorophenyl) | Staphylococcus aureus | 25.6 | [10][11] |
| Bacillus subtilis | 24.3 | [10][11] | ||
| Pseudomonas aeruginosa | 30.1 | [10][11] | ||
| Escherichia coli | 25.1 | [10][11] | ||
| Aspergillus fumigatus | 18.3 | [10][11] | ||
| Saccharomyces cerevisiae | 23.1 | [10][11] | ||
| Candida albicans | 26.1 | [10][11] |
Experimental Protocols
Reproducibility of biological data is critically dependent on the precise execution of experimental protocols. Below are detailed methodologies for key assays cited in the literature for evaluating the biological activity of quinazolinone derivatives.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3][12][13]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO)
-
96-well flat-bottom plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of approximately 1 x 10^5 cells/mL and incubated overnight to allow for cell attachment.[12]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) only. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for an additional 2-4 hours, during which viable cells metabolize the MTT into formazan crystals.[3]
-
Formazan Solubilization: The MTT solution is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals, resulting in a colored solution.[3]
-
Data Acquisition: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated from the dose-response curve.
Agar Well Diffusion Method for Antimicrobial Susceptibility
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.[8][11]
Materials:
-
Bacterial and fungal strains
-
Nutrient agar plates
-
Test compounds dissolved in a suitable solvent (e.g., DMF)
-
Positive controls (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (solvent)
-
Sterile cork borer
Procedure:
-
Inoculation: The surface of the nutrient agar plates is uniformly inoculated with a standardized suspension of the test microorganism (e.g., 10^6 cfu/mL).[8]
-
Well Preparation: Wells of a specific diameter (e.g., 9 mm) are punched into the agar plates using a sterile cork borer.[8]
-
Compound Application: A defined volume (e.g., 100 µL) of the test compound solution at a specific concentration (e.g., 20 mg/mL) is added to each well. Positive and negative controls are also applied to separate wells.[8]
-
Diffusion and Incubation: The plates are kept at 4°C for a period (e.g., 2 hours) to allow for the diffusion of the compounds into the agar. Subsequently, the plates are incubated at 37°C for 24 hours for bacteria or at an appropriate temperature and duration for fungi.[8]
-
Data Analysis: The diameter of the zone of growth inhibition around each well is measured in millimeters. A larger diameter indicates greater antimicrobial activity.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: EGFR/VEGFR signaling pathway inhibition by quinazolinone derivatives.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Workflow for antimicrobial susceptibility testing.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one is critical for ensuring laboratory safety and environmental compliance. This compound, a yellow solid utilized in pharmaceutical research, possesses hazardous properties that necessitate a structured disposal plan.[1] Due to its classification as a quinazolinone derivative and a mercaptan-containing compound, it must be treated as hazardous chemical waste.[2][3]
Immediate Safety and Hazard Summary
This chemical is classified as an irritant and is toxic if swallowed.[1] Quinazolinone derivatives, as a class, may also cause skin and eye irritation, as well as respiratory irritation.[2] The mercaptan group contributes to a foul odor and potential toxicity.[3] Therefore, strict adherence to safety protocols is mandatory when handling this compound and its waste.
Mandatory Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A properly fitted laboratory coat
-
Respiratory protection (e.g., N95 dust mask) if handling the powder outside of a chemical fume hood
Operational Plan for Waste Management
The primary and highly recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[2] Incineration at a permitted hazardous waste facility is the preferred final disposal method.[2]
Key Disposal Prohibitions:
-
DO NOT dispose of this chemical down the drain.
-
DO NOT dispose of this chemical in regular trash.
-
DO NOT mix with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) office.[4]
Step-by-Step Disposal Protocol
Step 1: Waste Segregation and Collection
-
Identify Waste: All materials that have come into contact with this compound must be classified as "Hazardous Chemical Waste." This includes:
-
Pure or unreacted compound
-
Contaminated labware (e.g., vials, pipette tips, gloves, weighing paper)[2]
-
Solutions containing the compound
-
Contaminated cleaning materials
-
-
Containerization:
Step 2: Labeling and Storage
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date accumulation started
-
The associated hazards (e.g., "Toxic," "Irritant")
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
The compound should be stored in a locked-up location.
-
Step 3: Arranging for Disposal
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[2]
-
Documentation: Provide the EHS office with a complete and accurate description of the waste, including the chemical name and quantity.
-
Handover: Ensure all containers are securely sealed and properly labeled before they are handed over to the waste disposal contractor.[2]
Alternative Disposal Consideration (Expert Use Only)
In-lab chemical degradation via hydrolysis under strong acidic or basic conditions may be a possibility for breaking down the quinazolinone ring.[2] However, this procedure should only be performed by highly trained personnel in a controlled laboratory setting with all necessary safety measures in place, and only if approved by your institution's EHS department.[2] This method is not generally recommended over professional disposal.
Data Presentation
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 216880-47-6 | [1] |
| Appearance | Yellow solid | [1] |
| Molecular Formula | C12H14N2O2S | [1] |
| Primary Hazard | Toxic if swallowed (Risk Statement 25) | [1] |
| Hazard Class | Irritant | [1] |
| Recommended Disposal | Incineration by a licensed hazardous waste contractor | [2] |
| PPE | Gloves, Goggles, Lab Coat, Respiratory Protection | [2] |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one. The following procedures are based on best practices for handling similar chemical compounds and should be supplemented by a thorough, site-specific risk assessment.
Chemical Profile:
-
Chemical Name: this compound
-
CAS Number: 216880-47-6
-
Molecular Formula: C12H14N2O2S[1]
-
Appearance: Yellow solid[1]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is critical to ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).[2] | To prevent skin contact and irritation.[1] |
| Eye Protection | Chemical safety goggles.[2] A face shield should be worn in addition to goggles when there is a risk of splashing. | To protect eyes from dust particles and potential splashes. |
| Respiratory Protection | Government-approved respirator (e.g., N95 dust mask for solids).[2] Use in non-ventilated areas or when exposure limits may be exceeded. | To prevent inhalation of the powdered compound, which can cause respiratory tract irritation. |
| Skin and Body Protection | Laboratory coat, closed-toe shoes, and long pants. | To protect skin from accidental spills and contamination. |
Operational and Disposal Plans
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
-
An eyewash station and safety shower should be readily accessible.[2]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by covering it with absorbent, disposable bench paper.
-
Weighing and Transferring: Conduct all weighing and transferring of the solid compound within a chemical fume hood to contain any dust. Use a spatula for transfers to minimize the creation of airborne dust.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing. If the compound has poor aqueous solubility, a common characteristic of quinazolinone derivatives, consider preparing a concentrated stock in a water-miscible organic solvent like DMSO.[3] Gentle warming or sonication may aid dissolution.[3]
-
General Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.[4]
Spill Management:
-
Evacuation: Evacuate non-essential personnel from the spill area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a sealed, labeled container for disposal. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan:
-
Contaminated Materials: All disposable PPE (gloves, bench paper, etc.) and any materials used for spill cleanup should be placed in a sealed, labeled hazardous waste container.
-
Chemical Waste: Dispose of the chemical waste, including unused material and solutions, in accordance with local, state, and federal regulations. Do not pour chemical waste down the drain.
Experimental Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
